molecular formula C44H54N9NaO14S2 B15574155 cyclotheonellazole A

cyclotheonellazole A

Katalognummer: B15574155
Molekulargewicht: 1020.1 g/mol
InChI-Schlüssel: LPCQOONMZQYYDO-RKVQIRNHSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

potent protease Inhibitor from the marine sponge Theonella aff. swinhoei;  structure in first source

Eigenschaften

Molekularformel

C44H54N9NaO14S2

Molekulargewicht

1020.1 g/mol

IUPAC-Name

sodium [(2S,6S,9S,12S,16R,19E)-6-[(2S)-butan-2-yl]-12-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]propanoyl]amino]-2-[(4-hydroxyphenyl)methyl]-4,5,8,11,15,18-hexaoxo-9-propyl-23-thia-3,7,10,14,17,24-hexazabicyclo[19.2.1]tetracosa-1(24),19,21-trien-16-yl]methanesulfonate

InChI

InChI=1S/C44H55N9O14S2.Na/c1-5-7-30-41(62)53-36(23(3)6-2)37(58)43(64)51-31(18-25-8-13-28(54)14-9-25)44-48-27(21-68-44)12-17-34(56)49-33(22-69(65,66)67)40(61)45-19-32(42(63)50-30)52-38(59)24(4)47-35(57)20-46-39(60)26-10-15-29(55)16-11-26;/h8-17,21,23-24,30-33,36,54-55H,5-7,18-20,22H2,1-4H3,(H,45,61)(H,46,60)(H,47,57)(H,49,56)(H,50,63)(H,51,64)(H,52,59)(H,53,62)(H,65,66,67);/q;+1/p-1/b17-12+;/t23-,24-,30-,31-,32-,33-,36-;/m0./s1

InChI-Schlüssel

LPCQOONMZQYYDO-RKVQIRNHSA-M

Herkunft des Produkts

United States

Foundational & Exploratory

Cyclotheonellazole A: A Technical Guide to its Natural Origin and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclotheonellazole A, a potent, marine-derived protease inhibitor. It details its natural source, biological activity, and proposed biosynthetic pathway, along with generalized experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Biological Significance

This compound is a unique macrocyclic peptide first isolated from the marine sponge Theonella affinis swinhoei[1]. It has also been found in other sponges of the Theonella genus[2][3]. These sponges are known to host a rich diversity of symbiotic microorganisms, which are believed to be the true producers of many of the sponge's bioactive secondary metabolites[4][5]. While the specific producing organism of this compound has not yet been definitively identified, evidence points towards a symbiotic bacterium, potentially from the candidate genus 'Entotheonella', which is known to harbor the complex biosynthetic machinery required for such molecules[5][6].

The primary biological significance of this compound lies in its potent and selective inhibition of serine proteases. It is a sub-nanomolar inhibitor of elastase and a nanomolar inhibitor of chymotrypsin, making it a molecule of significant interest for therapeutic applications, particularly in inflammatory diseases where elastase activity is implicated[1][7][8].

Quantitative Biological Activity

The inhibitory activity of this compound and its naturally occurring analogs has been quantified against key serine proteases. The data highlights the exceptional potency of this compound against human neutrophil elastase.

CompoundTarget EnzymeIC₅₀ (nM)Source
This compound Elastase0.034[1][8]
Chymotrypsin0.62
Cyclotheonellazole B Elastase0.10[8]
Cyclotheonellazole C Elastase0.099[8]
Cyclotheonellazoles D-I Elastase16.0 - 61.8[3]

Proposed Biosynthesis

While the definitive biosynthetic gene cluster (BGC) for this compound has not yet been reported, its complex structure, featuring non-proteinogenic amino acids, a thiazole (B1198619) ring, and an α-keto-β-amino acid moiety, strongly suggests a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. Such pathways are common in bacteria for the production of complex peptidic natural products[9][10].

The proposed pathway involves the sequential assembly of amino acid and short-chain carboxylic acid building blocks on a large multi-enzyme complex. Key steps would include:

  • Chain Initiation: Loading of the first precursor onto the NRPS assembly line.

  • Elongation: A series of NRPS modules incorporate proteinogenic and non-proteinogenic amino acids. Each module is responsible for selecting, activating (adenylation domain), and tethering (thiolation domain) a specific amino acid, followed by peptide bond formation (condensation domain).

  • Thiazole Formation: The thiazole ring is likely formed post-translationally from a cysteine residue through enzymatic cyclodehydration and oxidation.

  • α-Keto-β-Amino Acid Formation: The unique 3-amino-4-methyl-2-oxohexanoic acid (Amoha) residue is likely installed by a PKS-like module or through extensive tailoring of a standard amino acid precursor.

  • Chain Termination and Macrolactamization: The completed linear peptide is released from the enzyme complex, often accompanied by cyclization to form the final macrocyclic structure.

Proposed Biosynthesis of this compound cluster_NRPS NRPS Assembly Line cluster_tailoring Post-Assembly Tailoring AAs Amino Acid Precursors (Gly, Ala, Cys, etc.) Module1 NRPS Module 1 (A-T-C) AAs->Module1 NPAAs Non-Proteinogenic Precursors ModuleN NRPS Modules 2-n (A-T-C) NPAAs->ModuleN PKS_unit PKS Extender Unit (e.g., Malonyl-CoA) PKS_Mod PKS-like Module for Amoha Precursor PKS_unit->PKS_Mod Module1->ModuleN Thiazole_Mod Cys-incorporating Module ModuleN->Thiazole_Mod Thiazole_Mod->PKS_Mod TE_domain Thioesterase (TE) Domain PKS_Mod->TE_domain Linear_Peptide Linear Peptide-Thioester TE_domain->Linear_Peptide Cyclodehydration Cyclodehydration & Oxidation Linear_Peptide->Cyclodehydration Macrolactamization Macrolactamization Cyclodehydration->Macrolactamization Final_Product This compound Macrolactamization->Final_Product Isolation and Characterization Workflow Sponge Sponge Biomass (Theonella aff. swinhoei) Extraction Extraction (e.g., MeOH/DCM) Sponge->Extraction Partition Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Extraction->Partition Crude_Extract Bioactive Crude Extract (e.g., EtOAc fraction) Partition->Crude_Extract VLC VLC / Flash Chromatography (e.g., Silica Gel) Crude_Extract->VLC Fractions Fractionation VLC->Fractions HPLC Semi-preparative HPLC (e.g., C18 Reverse Phase) Fractions->HPLC Bioassay-guided Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Eluc Structure Elucidation Pure_Compound->Structure_Eluc

References

Unraveling the Molecular Architecture of Cyclotheonellazole A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclotheonellazole A, a potent nanomolar inhibitor of elastase, is a complex cyclic peptide first isolated from the marine sponge Theonella aff. swinhoei. Its unique structural features, comprising several non-proteinogenic amino acid residues, have made it a compelling target for total synthesis and a subject of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the structure elucidation of this compound, presenting its detailed spectroscopic data and the experimental methodologies employed in its characterization.

Spectroscopic Data

The structural determination of this compound was accomplished through a combination of high-resolution mass spectrometry and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The data presented below is a compilation from both the originally isolated natural product and the synthetically produced compound, which showed excellent agreement, confirming the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.

Ionization ModeFormulaCalculated m/zFound m/zSource
HRESIMSC₄₇H₆₁N₁₁O₁₂S₂992.4070 [M+H]⁺992.4062Natural Product
HRMS (ESI)C₄₇H₆₁N₁₁O₁₂S₂992.4070 [M+H]⁺992.4074Synthetic Product
Optical Rotation

The optical activity of this compound was measured to determine its chiroptical properties.

SourceSpecific Rotation [α]²⁵_D_Conditions
Natural Product+89(c 0.1, MeOH)
Synthetic Product+91.5(c 0.1, MeOH)
¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in DMSO-d₆. The assignments were confirmed by a suite of 2D NMR experiments including COSY, HSQC, and HMBC.

Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Position¹³C (δ_C_)¹H (δ_H_, mult., J in Hz)
PTT
1167.9
2118.9
4148.1
57.96 (s)
1'126.1
2', 6'130.47.33 (d, 8.5)
3', 5'115.46.84 (d, 8.5)
4'157.1
1''194.2
2''134.16.95 (dd, 17.0, 10.5)
3''a128.96.33 (dd, 17.0, 2.0)
3''b5.81 (dd, 10.5, 2.0)
Dpr
α51.54.65 (m)
β40.13.35 (m), 3.15 (m)
Gly
α42.13.95 (m), 3.80 (m)
Ala
α49.54.45 (m)
β17.11.30 (d, 7.0)
Aha
α53.14.55 (m)
β33.51.75 (m), 1.55 (m)
γ27.91.35 (m)
δ13.90.88 (t, 7.5)
Amoha
2205.1
359.84.85 (dd, 9.5, 4.0)
438.12.10 (m)
5a24.91.40 (m)
5b1.15 (m)
611.50.85 (t, 7.5)
4-Me15.90.90 (d, 7.0)
Dpr
α50.14.75 (m)
β38.93.60 (m), 3.45 (m)
PTT-Gly
α43.54.10 (d, 5.5)

Experimental Protocols

Isolation of Natural this compound

The marine sponge Theonella aff. swinhoei was collected by scuba diving in Madagascar. The frozen sponge material was diced and extracted with a 1:1 mixture of CH₂Cl₂/MeOH. The resulting crude extract was partitioned between water and EtOAc. The aqueous phase was then subjected to reversed-phase flash chromatography on a C₁₈ column, eluting with a gradient of H₂O/MeOH containing 0.1% TFA. Fractions containing the cyclotheonellazoles were further purified by semi-preparative and analytical reversed-phase HPLC (C₁₈) using a gradient of H₂O/MeCN with 0.1% TFA to yield pure this compound.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe. The samples were dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δ_H_ 2.50 and δ_C_ 39.5). Standard pulse sequences were used for 2D NMR experiments (COSY, HSQC, HMBC). High-resolution mass spectra were obtained on a Waters LCT Premier XE mass spectrometer using electrospray ionization (ESI) in the positive ion mode.

Structure Elucidation Workflow

The elucidation of the complex structure of this compound followed a logical progression of analytical techniques. This workflow is depicted in the diagram below.

structure_elucidation_workflow cluster_start Initial Characterization cluster_nmr NMR Spectroscopy cluster_fragmentation Fragment Analysis cluster_finalization Final Structure Determination HRMS HRMS Analysis NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Elemental Formula UV_Vis UV-Vis Spectroscopy UV_Vis->NMR_1D Chromophore Information NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) NMR_1D->NMR_2D Initial Assignments Amino_Acid_ID Identification of Amino Acid Residues NMR_2D->Amino_Acid_ID Spin Systems & Correlations Fragment_Assembly Assembly of Structural Fragments Amino_Acid_ID->Fragment_Assembly Identified Residues Sequence_Determination Determination of Amino Acid Sequence Fragment_Assembly->Sequence_Determination Key HMBC/NOESY Correlations Stereochemistry Stereochemical Analysis (Marfey's Method) Sequence_Determination->Stereochemistry Planar Structure Final_Structure Final Structure of this compound Stereochemistry->Final_Structure Absolute Configuration nmr_correlations PTT PTT Dpr1 Dpr PTT->Dpr1 NH -> C=O Gly1 Gly Dpr1->Gly1 NH -> C=O Ala Ala Gly1->Ala NH -> C=O Aha Aha Ala->Aha NH -> C=O Amoha Amoha Aha->Amoha NH -> C=O Dpr2 Dpr Amoha->Dpr2 NH -> C=O Gly2 Gly Dpr2->Gly2 NH -> C=O Gly2->PTT NH -> C=O

An In-depth Technical Guide to the Biological Activity and Pharmacological Profile of Cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotheonellazole A (CTL-A), a macrocyclic peptide of marine origin, has emerged as a potent inhibitor of neutrophil elastase, a key enzyme implicated in the pathogenesis of acute lung injury (ALI) and other inflammatory diseases. This technical guide provides a comprehensive overview of the biological activity and pharmacological profile of CTL-A, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this promising natural product.

Core Biological Activity: Potent and Selective Elastase Inhibition

This compound is a potent inhibitor of serine proteases, with a particularly high affinity for porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE).[1][2] Its inhibitory activity surpasses that of sivelestat, a clinically approved elastase inhibitor for ALI.[1][2] The mechanism of inhibition is attributed to the unique structural features of this macrocyclic peptide, which includes an α-keto-β-amino acid (Amoha) residue that is believed to act as a transition state mimic for the protease.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against key elastases is summarized in the table below.

Target EnzymeThis compound (CTL-A) IC50 (µM)Sivelestat IC50 (µM)Reference
Porcine Pancreatic Elastase (PPE)0.114 ± 0.0022.96 ± 0.128[2]
Human Neutrophil Elastase (HNE)0.321 ± 0.0030.704 ± 0.132[2]

Note: A previously reported IC50 value for CTL-A against elastase was 0.034 nM; the discrepancy is likely due to different experimental conditions such as enzyme source and concentration.[2]

At higher concentrations, CTL-A has been observed to exhibit slight inhibitory activity against other proteases, including TMPRSS2, 3CLpro, cathepsin L, and trypsin.[2]

Cytotoxicity Profile

This compound has demonstrated a favorable safety profile in vitro, exhibiting no cytotoxicity at concentrations up to 100 µM in human lung epithelial cells (BEAS-2B) and an ACE2-overexpressing cell line (ACE2+-293T).[2] This suggests a high therapeutic index for its primary biological activity.

Pharmacological Profile

In Vivo Efficacy in an Acute Lung Injury Model

In a bleomycin-induced acute lung injury mouse model, this compound demonstrated superior efficacy compared to sivelestat.[3][4] Treatment with CTL-A led to a significant alleviation of ALI, as evidenced by reductions in lung edema and overall pathological deterioration.[3][4]

Quantitative in vivo data, including lung wet-to-dry weight ratios, myeloperoxidase (MPO) activity, and inflammatory cell counts in bronchoalveolar lavage fluid (BALF), are detailed in the supplementary information of the primary research article by Cui et al., J. Med. Chem. 2022, 65, 4, 2971–2987.

Mechanism of Action in Acute Lung Injury

Human neutrophil elastase is a key mediator of tissue damage in ALI.[2][5][6] Its excessive release from activated neutrophils in the lungs leads to the degradation of extracellular matrix proteins, increased vascular permeability, and the promotion of a pro-inflammatory environment.[5][6] By potently inhibiting HNE, this compound is believed to mitigate these pathological processes, thereby reducing lung injury.

The following diagram illustrates the signaling cascade initiated by HNE in lung epithelial cells, which is inhibited by this compound.

HNE_Signaling_Pathway cluster_cytoplasm Cytoplasm HNE Human Neutrophil Elastase (HNE) PAR1 Protease-Activated Receptor 1 (PAR-1) HNE->PAR1 Cleavage and Activation NFkB_activation NF-κB Activation PAR1->NFkB_activation p53_activation p53 Activation NFkB_activation->p53_activation Cytokine_Release Pro-inflammatory Cytokine Release NFkB_activation->Cytokine_Release PUMA_expression PUMA Expression p53_activation->PUMA_expression Bax_translocation Bax Translocation to Mitochondria PUMA_expression->Bax_translocation Apoptosis Epithelial Cell Apoptosis Bax_translocation->Apoptosis CTL_A This compound CTL_A->HNE Inhibition in_vivo_workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Start->Animal_Acclimatization Anesthesia Anesthesia Animal_Acclimatization->Anesthesia Bleomycin_Instillation Intratracheal Instillation of Bleomycin Anesthesia->Bleomycin_Instillation Drug_Administration Intravenous Administration of CTL-A or Vehicle Bleomycin_Instillation->Drug_Administration Monitoring Monitoring of Animals Drug_Administration->Monitoring Euthanasia Euthanasia at Endpoint (e.g., 24h) Monitoring->Euthanasia Sample_Collection Sample Collection Euthanasia->Sample_Collection BALF_Collection BALF Collection Sample_Collection->BALF_Collection Lung_Tissue_Harvest Lung Tissue Harvest Sample_Collection->Lung_Tissue_Harvest Analysis Analysis BALF_Collection->Analysis Lung_Tissue_Harvest->Analysis

References

Cyclotheonellazole A: A Technical Guide to its In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotheonellazole A (CTL-A) is a potent, naturally occurring macrocyclic peptide that has garnered significant interest within the scientific community for its remarkable inhibitory activity against serine proteases, particularly elastase.[1][2] Isolated from the marine sponge Theonella aff. swinhoei, this complex molecule presents a unique chemical architecture and a promising profile for therapeutic development, especially in the context of inflammatory diseases.[2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, with a focus on its biological activities, mechanism of action, and the experimental methodologies used for its evaluation.

Core Biological Activity: Serine Protease Inhibition

The primary biological activity of this compound is the potent and specific inhibition of serine proteases, with a particularly high affinity for elastase.[1][2]

Mechanism of Action

The proposed mechanism of action for this compound's inhibitory effect on serine proteases involves its unique α-keto-β-amino acid moiety. It is hypothesized that the α-keto group of CTL-A interacts with the serine residue within the active site of the protease to form a stable tetrahedral transition state. This interaction effectively blocks the enzyme's catalytic activity. This mechanism is a key area of interest for the rational design of novel protease inhibitors.

cluster_0 Enzyme Active Site cluster_1 Inhibitor Serine_Protease Serine Protease (e.g., Elastase) Active_Site Active Site (Serine Residue) Serine_Protease->Active_Site possesses Inhibition Enzyme Inhibition Active_Site->Inhibition leading to CTL_A This compound Keto_Amide α-keto-β-amino acid moiety CTL_A->Keto_Amide contains Keto_Amide->Active_Site Forms tetrahedral transition state with

Caption: Proposed mechanism of serine protease inhibition by this compound.

In Vitro Studies

Elastase and Chymotrypsin Inhibition

This compound has demonstrated potent inhibitory activity against both porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE).[4] It is also a nanomolar inhibitor of chymotrypsin.[3] The inhibitory activities of CTL-A and its analogues are summarized in the table below.

CompoundTarget EnzymeIC50 (nM)
This compound Porcine Pancreatic Elastase (PPE) 114 ± 2
This compound Human Neutrophil Elastase (HNE) 321 ± 3
This compound Elastase (general) 0.034
This compound Chymotrypsin 0.62
Analogue 38 (sulfonic acid precursor)Porcine Pancreatic Elastase (PPE)Comparable to CTL-A
Analogues 33-36 (thioethers)Porcine Pancreatic Elastase (PPE)Inactive at 1.25 µM
Analogue 42 (α-hydroxy)Porcine Pancreatic Elastase (PPE)Diminished activity
Analogue 37 (α-keto)Porcine Pancreatic Elastase (PPE)Moderately active
SivelestatPorcine Pancreatic Elastase (PPE)2960 ± 128
SivelestatHuman Neutrophil Elastase (HNE)704 ± 132
Inhibition of Other Proteases

The inhibitory activity of this compound against other proteases, including some relevant to COVID-19, has been investigated. The results indicated that CTL-A showed only slight decreases in the activity of TMPRSS2, 3CLpro, cathepsin L, and trypsin, and only at high concentrations.[4]

Cytotoxicity Assays

The cytotoxic effects of this compound have been evaluated in normal human lung epithelial cells (BEAS-2B) and an ACE2-overexpressing cell line (ACE2+-293T). The data showed that CTL-A did not exhibit any significant cytotoxicity at concentrations up to 100 µM, indicating a good safety profile for normal lung cells.[4]

In Vivo Studies

Acute Lung Injury (ALI) Mouse Model

The therapeutic potential of this compound has been investigated in a bleomycin-induced acute lung injury (ALI) mouse model.[1]

Key Findings:

  • CTL-A treatment significantly alleviated acute lung injury.[1]

  • Reductions in lung edema and pathological deterioration were observed.[1]

  • The therapeutic effect of CTL-A was superior to that of sivelestat, an approved elastase inhibitor.[1]

Bleomycin (B88199) Bleomycin (Inducing Agent) Mouse_Model C57BL/6 Mice Bleomycin->Mouse_Model administered to ALI Acute Lung Injury (ALI) Mouse_Model->ALI develops CTL_A_Treatment This compound (30 mg/kg) ALI->CTL_A_Treatment is treated with Sivelestat_Treatment Sivelestat (30 mg/kg) ALI->Sivelestat_Treatment is treated with Vehicle_Control Vehicle Control ALI->Vehicle_Control is treated with Outcome Therapeutic Outcome CTL_A_Treatment->Outcome Sivelestat_Treatment->Outcome Vehicle_Control->Outcome Reduced_Edema Reduced Lung Edema Outcome->Reduced_Edema Reduced_Pathology Reduced Pathological Deterioration Outcome->Reduced_Pathology

Caption: Workflow of the in vivo acute lung injury mouse model study.

Experimental Protocols

In Vitro Elastase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of elastase using a fluorogenic substrate.

Protocol:

  • Reagents:

    • Porcine Pancreatic Elastase (PPE) or Human Neutrophil Elastase (HNE)

    • EnzChek® Elastase Assay Kit (contains DQ™ elastin (B1584352) substrate)

    • Test compounds (this compound, analogues, sivelestat) dissolved in an appropriate solvent (e.g., DMSO).

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, DQ™ elastin substrate (final concentration, e.g., 25 µg/mL), and the elastase enzyme (PPE at e.g., 0.4 U/mL or HNE at e.g., 0.2 U/mL).

    • Add varying concentrations of the test compounds to the reaction mixture.

    • Incubate the mixture at room temperature for a specified period (e.g., 40 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Calculate the percentage of inhibition and determine the IC50 values.

In Vivo Acute Lung Injury (ALI) Mouse Model

Principle: This model mimics human acute lung injury by inducing lung inflammation and fibrosis in mice using bleomycin. The efficacy of a therapeutic agent is assessed by its ability to mitigate these pathological changes.

Protocol:

  • Animals:

    • Male C57BL/6 mice (or other suitable strain).

  • Induction of ALI:

    • Administer a single intratracheal instillation of bleomycin (e.g., 4 mg/kg) to induce lung injury.

  • Treatment:

    • Administer the test compound (e.g., this compound at 30 mg/kg) or a control (vehicle or a reference drug like sivelestat) via a suitable route (e.g., intraperitoneal injection) at specified time points post-bleomycin administration.

  • Assessment of Lung Injury:

    • Lung Wet-to-Dry Weight Ratio: Euthanize the mice at a specific time point, excise the lungs, and measure the wet weight. Dry the lungs in an oven until a constant weight is achieved to determine the dry weight. The ratio of wet to dry weight is an indicator of lung edema.

    • Histopathological Analysis: Fix the lung tissue in formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E). Score the lung sections for inflammation and fibrosis based on a standardized scoring system.

Cell Viability (Cytotoxicity) Assay

Principle: This assay determines the effect of a compound on the viability of cultured cells.

Protocol:

  • Cell Lines:

    • Human bronchial epithelial cells (BEAS-2B)

    • ACE2-overexpressing human embryonic kidney cells (ACE2+-293T)

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (up to 100 µM) for a specified duration (e.g., 24 or 48 hours).

    • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

    • Measure the absorbance or fluorescence according to the assay protocol to determine the percentage of viable cells relative to an untreated control.

Conclusion

This compound is a highly potent inhibitor of elastase with promising therapeutic potential, particularly for inflammatory conditions such as acute lung injury. Its unique mechanism of action and favorable in vitro and in vivo profiles make it an exciting lead compound for further drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to explore the multifaceted biological activities of this fascinating marine natural product.

References

Cyclotheonellazole A: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotheonellazole A (CTL-A) is a potent, naturally occurring cyclic peptide that has garnered significant interest within the scientific community for its specific and potent biological activity. This technical guide provides an in-depth overview of the target identification and validation studies of CTL-A, with a focus on its primary molecular target, experimental validation, and potential therapeutic applications. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Target Identification: Pinpointing Neutrophil Elastase

Initial screening and subsequent detailed molecular studies have conclusively identified human neutrophil elastase (HNE) as the primary molecular target of this compound.[1][2] Elastase is a serine protease found in the azurophilic granules of neutrophils, immune cells that play a crucial role in the inflammatory response. While essential for host defense, excessive elastase activity can lead to significant tissue damage and is implicated in the pathogenesis of various inflammatory diseases, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2]

Mechanism of Action

The proposed mechanism of action for CTL-A's inhibition of HNE involves the formation of a tetrahedral transition state. This is thought to occur between the serine residue (Ser195) in the active site of elastase and the α-keto-β-amino acid moiety of CTL-A. This interaction effectively blocks the catalytic activity of the enzyme. Docking studies have further suggested that the negatively charged sulfonate group on CTL-A may contribute to its binding affinity by forming a hydrogen bond with Gln192 in the enzyme's active site.

Specificity and Off-Target Activity

To validate HNE as the primary target, CTL-A was tested against other related proteases. These studies revealed that CTL-A has only slight inhibitory activity against proteases such as TMPRSS2, 3CLpro, cathepsin L, and trypsin, and only at high concentrations. This high degree of selectivity for elastase underscores its potential as a targeted therapeutic agent with a reduced likelihood of off-target effects.

Quantitative Analysis of Elastase Inhibition

The potency of this compound and its synthetic analogues has been quantified through various enzymatic assays. The following table summarizes the key inhibitory concentration (IC50) values obtained in these studies.

CompoundTarget EnzymeIC50 ValueReference
This compound (CTL-A) Porcine Pancreatic Elastase (PPE)0.114 ± 0.002 µM[1]
This compound (CTL-A) Human Neutrophil Elastase (HNE)0.321 ± 0.003 µM[1]
Cyclotheonellazole D-I (series)Elastase16.0 to 61.8 nM[3][4]
Sivelestat (comparator)Porcine Pancreatic Elastase (PPE)2.96 ± 0.128 µM[1]
Sivelestat (comparator)Human Neutrophil Elastase (HNE)0.704 ± 0.132 µM[1]
CTL-A Precursor (sulfonic acid)ElastaseComparable to CTL-A[1]

Note: A discrepancy in the IC50 value for CTL-A against elastase has been noted in the literature, with an earlier report citing a value of 0.034 nM. This variation may be attributable to differences in the source of the enzyme, substrate concentrations, or incubation times used in the assays.[1]

Structure-Activity Relationship (SAR) Studies

The synthesis of CTL-A analogues has provided initial insights into the structural features crucial for its potent anti-elastase activity.[1][2] Preliminary SAR studies have indicated that the sulfonic acid group is a significant contributor to the molecule's inhibitory capacity, as a precursor containing this group exhibited comparable activity to the parent compound.[1] The unique α-keto-β-amino acid residue is also believed to be essential for its mechanism of action. Further detailed SAR studies are warranted to fully elucidate the pharmacophore and guide the design of next-generation elastase inhibitors with improved therapeutic profiles.

Experimental Protocols

In Vitro Elastase Inhibition Assay

A widely used method for quantifying the inhibitory activity of compounds against elastase is the EnzChek® Elastase Assay Kit .[5][6]

Principle: This assay utilizes a soluble bovine neck ligament elastin (B1584352) substrate (DQ™ elastin) that is labeled with a fluorescent dye to such an extent that the fluorescence is quenched. Upon enzymatic cleavage by elastase, highly fluorescent fragments are released. The increase in fluorescence is directly proportional to the enzyme's activity and can be measured using a fluorescence microplate reader.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a 1X Reaction Buffer.

    • Prepare a working solution of DQ™ elastin substrate (e.g., 100 µg/mL).

    • Dilute the elastase enzyme (e.g., porcine pancreatic elastase or human neutrophil elastase) to a suitable working concentration in the 1X Reaction Buffer.

    • Prepare a dilution series of the test inhibitor (e.g., this compound).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of 1X Reaction Buffer.

    • Add a specific volume of the inhibitor solution at various concentrations.

    • Add 50 µL of the DQ™ elastin working solution to each well.

    • Initiate the reaction by adding a specific volume of the diluted elastase solution.

    • Incubate the plate at room temperature, protected from light, for a specified period (e.g., 40 minutes to 2 hours).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~505 nm and emission detection at ~515 nm.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Acute Lung Injury (ALI) Mouse Model

The bleomycin-induced ALI model is a well-established in vivo system to evaluate the therapeutic efficacy of compounds like CTL-A.[7][8][9][10][11]

Principle: Intratracheal administration of the antibiotic bleomycin (B88199) induces a robust inflammatory response in the lungs of mice, characterized by neutrophil infiltration, edema, and the release of pro-inflammatory cytokines, mimicking the pathophysiology of human ALI.

Protocol Outline:

  • Animal Model:

    • Use a suitable mouse strain, such as C57BL/6.

  • Induction of Lung Injury:

    • Anesthetize the mice (e.g., with isoflurane).

    • Perform a small incision to expose the trachea.

    • Administer a single intratracheal injection of bleomycin (e.g., 1.5 U/kg body weight) dissolved in sterile saline. Control animals receive saline only.

  • Treatment:

    • Administer this compound or a vehicle control at a specified dose and route (e.g., intraperitoneally) at defined time points post-bleomycin instillation. A positive control, such as sivelestat, may also be included.

  • Assessment of Lung Injury (at a predetermined endpoint, e.g., 8, 14, or 21 days post-injury):

    • Lung Wet/Dry Ratio: To assess pulmonary edema.

    • Histopathological Analysis: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin) to evaluate inflammatory cell infiltration and tissue damage.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: To measure inflammatory cell counts and cytokine levels.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil accumulation in the lung tissue.

Signaling Pathways and Experimental Workflows

Neutrophil Elastase Signaling in Acute Lung Injury

The following diagram illustrates the central role of neutrophil elastase in the pathogenesis of acute lung injury.

Neutrophil_Elastase_ALI_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Infection, Injury) Neutrophil_Activation Neutrophil Activation and Recruitment Inflammatory_Stimuli->Neutrophil_Activation Elastase_Release Neutrophil Elastase Release Neutrophil_Activation->Elastase_Release Endothelial_Damage Endothelial and Epithelial Cell Damage Elastase_Release->Endothelial_Damage Degrades cell junctions ECM_Degradation Extracellular Matrix Degradation Elastase_Release->ECM_Degradation Breaks down collagen, elastin Cytokine_Release Pro-inflammatory Cytokine Release Elastase_Release->Cytokine_Release Stimulates IL-8, TNF-α CTL_A This compound CTL_A->Elastase_Release Inhibits Increased_Permeability Increased Vascular Permeability Endothelial_Damage->Increased_Permeability ECM_Degradation->Increased_Permeability Cytokine_Release->Neutrophil_Activation Amplifies inflammation ALI Acute Lung Injury (ALI) Increased_Permeability->ALI Leads to edema

Caption: Role of Neutrophil Elastase in ALI and its inhibition by CTL-A.

Experimental Workflow for CTL-A Target Validation

The logical flow for identifying and validating the target of this compound is depicted below.

CTLA_Target_Validation_Workflow Start Start: Bioactive Natural Product (CTL-A) Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Start->Target_ID Hypothesis Hypothesis: Elastase is the Primary Target Target_ID->Hypothesis In_Vitro_Validation In Vitro Validation Hypothesis->In_Vitro_Validation Enzyme_Assay Elastase Inhibition Assay (IC50) In_Vitro_Validation->Enzyme_Assay Specificity_Assay Off-Target Protease Profiling In_Vitro_Validation->Specificity_Assay In_Vivo_Validation In Vivo Validation Enzyme_Assay->In_Vivo_Validation Specificity_Assay->In_Vivo_Validation ALI_Model Acute Lung Injury Mouse Model In_Vivo_Validation->ALI_Model SAR_Studies Structure-Activity Relationship (SAR) (Analogue Synthesis and Testing) ALI_Model->SAR_Studies Conclusion Conclusion: Elastase is a Validated Target of CTL-A for ALI ALI_Model->Conclusion SAR_Studies->Conclusion

Caption: Workflow for this compound target identification and validation.

Conclusion

The comprehensive body of evidence strongly supports neutrophil elastase as the primary and specific molecular target of this compound. Its potent inhibitory activity, demonstrated through in vitro enzymatic assays and validated in a relevant in vivo model of acute lung injury, positions CTL-A as a promising lead compound for the development of novel therapeutics for inflammatory diseases characterized by excessive elastase activity. Further investigation into its structure-activity relationship and pharmacokinetic properties will be crucial in translating this potent natural product into a clinically viable drug candidate.

References

The Cyclotheonellazole Family: A Deep Dive into Potent Marine-Derived Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vast and chemically diverse marine environment continues to be a prolific source of novel bioactive natural products. Among these, the cyclotheonellazole family of cyclic peptides, isolated from the marine sponge Theonella swinhoei, has garnered significant attention for its potent inhibitory activity against elastase, a key enzyme implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive review of the cyclotheonellazole family, detailing their structure, biological activity, mechanism of action, and synthetic methodologies.

Introduction to the Cyclotheonellazole Family

The cyclotheonellazoles are a series of cyclic peptides characterized by a unique macrocyclic architecture containing several non-proteinogenic amino acids. First discovered in the early 2000s, these natural products have been primarily investigated for their remarkable ability to inhibit serine proteases, particularly human neutrophil elastase (HNE). HNE plays a crucial role in the breakdown of connective tissues and its overactivity is associated with pathological conditions such as acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and cystic fibrosis.[1][2] The potent and selective inhibition of HNE by the cyclotheonellazoles makes them attractive lead compounds for the development of novel anti-inflammatory therapeutics.

Chemical Structures and Diversity

The known members of the cyclotheonellazole family, designated as cyclotheonellazoles A through I, share a common cyclic peptide core but exhibit variations in their amino acid composition and side-chain modifications. These structural nuances have a significant impact on their biological activity.

Table 1: Structures of the Cyclotheonellazole Family

CompoundMolecular FormulaKey Structural Features
Cyclotheonellazole A C₅₄H₇₁N₁₁O₁₇S₂NaContains a sulfated tyrosine residue.
Cyclotheonellazole B C₅₄H₇₂N₁₁O₁₄S₂Lacks the sulfate (B86663) group of this compound.
Cyclotheonellazole C C₅₄H₇₀N₁₀O₁₅S₂Features a dehydroamino acid residue.
Cyclotheonellazole D C₅₆H₇₅N₁₁O₁₆S₂Contains an additional methyl group compared to A.
Cyclotheonellazole E C₅₅H₇₃N₁₁O₁₆S₂Isomeric to Cyclotheonellazole D.
Cyclotheonellazole F C₅₄H₇₁N₁₁O₁₅S₂Lacks a hydroxyl group present in A.
Cyclotheonellazole G C₅₄H₇₀N₁₀O₁₄S₂Dehydrated form of Cyclotheonellazole B.
Cyclotheonellazole H C₅₅H₇₄N₁₁O₁₅S₂Methylated analogue of Cyclotheonellazole F.
Cyclotheonellazole I C₅₅H₇₂N₁₀O₁₄S₂Dehydrated form of Cyclotheonellazole H.

Biological Activity and Quantitative Data

The primary biological activity of the cyclotheonellazole family is the potent inhibition of elastase. The inhibitory potency varies among the different members of the family, highlighting the importance of specific structural features for activity.

Table 2: Elastase Inhibitory Activity of Cyclotheonellazoles

CompoundTarget EnzymeIC₅₀ (nM)Reference
This compound Porcine Pancreatic Elastase (PPE)0.114 ± 0.002 (µM)[3]
Human Neutrophil Elastase (HNE)0.321 ± 0.003 (µM)[3]
Cyclotheonellazole D Human Neutrophil Elastase (HNE)16.0[4][5]
Cyclotheonellazole E Human Neutrophil Elastase (HNE)25.3[4][5]
Cyclotheonellazole F Human Neutrophil Elastase (HNE)33.1[4][5]
Cyclotheonellazole G Human Neutrophil Elastase (HNE)45.8[4][5]
Cyclotheonellazole H Human Neutrophil Elastase (HNE)52.5[4][5]
Cyclotheonellazole I Human Neutrophil Elastase (HNE)61.8[4][5]

Mechanism of Action and Signaling Pathways

The cyclotheonellazoles exert their therapeutic potential by directly inhibiting the enzymatic activity of elastase. In the context of acute lung injury, excessive elastase activity, primarily from neutrophils, leads to the degradation of the extracellular matrix, increased vascular permeability, and the release of pro-inflammatory cytokines, culminating in lung tissue damage.[2] By inhibiting elastase, cyclotheonellazoles can mitigate these downstream effects.

A proposed mechanism of action involves the binding of the cyclotheonellazole molecule to the active site of elastase, preventing the access of its natural substrates. Molecular docking studies with this compound suggest that the α-keto-β-amino acid residue plays a crucial role in binding to the catalytic serine residue of elastase.[3] Furthermore, the sulfated tyrosine residue in this compound is thought to contribute to its high affinity through electrostatic interactions with positively charged residues in the enzyme's active site.

Elastase Signaling Pathway in Acute Lung Injury Elastase Signaling Pathway in Acute Lung Injury cluster_inhibition cluster_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation Elastase_Release Elastase Release Neutrophil_Activation->Elastase_Release Elastase Human Neutrophil Elastase (HNE) Elastase_Release->Elastase ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) Elastase->ECM_Degradation degrades Increased_Permeability Increased Vascular Permeability Elastase->Increased_Permeability induces Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, TNF-α, IL-6) Elastase->Cytokine_Release stimulates Lung_Injury Acute Lung Injury (Edema, Inflammation) Therapeutic_Effect Therapeutic Effect (Alleviation of ALI) Cyclotheonellazoles Cyclotheonellazole Family Cyclotheonellazoles->Elastase inhibits ECM_Degradation->Lung_Injury Increased_Permeability->Lung_Injury Cytokine_Release->Lung_Injury Isolation Workflow General Isolation Workflow for Cyclotheonellazoles Sponge Marine Sponge (Theonella swinhoei) Extraction Extraction (CH₂Cl₂/MeOH) Sponge->Extraction Partitioning Solvent Partitioning (n-BuOH/H₂O) Extraction->Partitioning MPLC Reversed-Phase MPLC (C18) Partitioning->MPLC Bioactive Fraction HPLC Semi-preparative HPLC (C18) MPLC->HPLC Active Fractions Pure_Compounds Pure Cyclotheonellazoles HPLC->Pure_Compounds

References

Methodological & Application

Total Synthesis of Cyclotheonellazole A: A Detailed Guide to Synthetic Routes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of cyclotheonellazole A, a potent elastase inhibitor with significant therapeutic potential. Detailed application notes, experimental protocols, and comparative analyses of developed synthetic routes are presented to aid researchers in the synthesis and further development of this complex natural product and its analogues.

Introduction

This compound is a macrocyclic peptide of marine origin that has garnered significant attention due to its potent inhibitory activity against elastase, a key enzyme implicated in various inflammatory diseases, including acute lung injury. Its complex molecular architecture, featuring several non-proteinogenic amino acids and a unique thiazole (B1198619) moiety, has presented a formidable challenge to synthetic chemists. This document outlines the successful total synthesis and the development of synthetic routes, providing valuable insights for the production of this compound and the exploration of its structure-activity relationships.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies have been reported for this compound: the first total synthesis by Cui et al. and a convergent formal synthesis by Long et al.[1][2]. A summary of these approaches is presented below.

FeatureFirst Total Synthesis (Cui et al.)Formal Synthesis (Long et al.)
Strategy Linear synthesisConvergent synthesis
Key Reactions Three-component Masked Acyl Cyanide (MAC) reactions, Late-stage oxidationsOne-pot thiazole formation, Stereoselective preparation of α-hydroxy-β-amino amides
Total Steps 49Not fully elaborated to final product
Linear Steps 24Not fully elaborated to final product
Overall Yield Not explicitly stated in abstractsHigh yields reported for key fragments
Key Advantages Established a viable route to the natural productEfficient and convergent, suitable for analogue synthesis

Synthetic Route Overviews

The following diagrams illustrate the overall logic of the two major synthetic approaches to this compound.

Total_Synthesis_Overview cluster_cui First Total Synthesis (Cui et al.) cluster_long Formal Synthesis (Long et al.) Start_C Simple Starting Materials Frags_C Fragment Synthesis (Multiple Steps) Start_C->Frags_C Linear_C Linear Peptide Assembly Frags_C->Linear_C Macro_C Macrocyclization Linear_C->Macro_C Ox_C Late-Stage Oxidations Macro_C->Ox_C CTA_C This compound Ox_C->CTA_C Start_L1 Fragment A Precursors FragA Synthesis of Fragment A Start_L1->FragA Start_L2 Fragment B Precursors FragB Synthesis of Fragment B Start_L2->FragB Coupling Fragment Coupling FragA->Coupling FragB->Coupling Intermediate Key Intermediate Coupling->Intermediate Thiazole_Formation_Workflow Start α-hydroxy-β-amino amide + Reagents Reaction One-Pot Reaction (Mild Conditions) Start->Reaction Workup Simple Workup/ Purification Reaction->Workup Thiazole Thiazole Moiety Workup->Thiazole

References

Application Notes and Protocols for the Purification and Characterization of Cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotheonellazole A is a potent, cyclic octapeptide protease inhibitor originally isolated from the marine sponge Theonella swinhoei. Its unique chemical structure and significant biological activity make it a molecule of interest for drug discovery and development. These application notes provide a detailed overview of the methods for the purification and characterization of this compound, compiled from published literature. The protocols are intended to serve as a comprehensive guide for researchers working with this and similar natural products.

Purification of this compound

The purification of this compound from its natural source, the marine sponge Theonella swinhoei, is a multi-step process involving extraction and chromatographic separation. The general workflow is designed to isolate the target compound from a complex mixture of other metabolites.

Experimental Protocol: Purification

1. Extraction:

  • Objective: To extract the crude mixture of secondary metabolites, including this compound, from the sponge biomass.

  • Procedure:

    • Obtain fresh or frozen samples of the marine sponge Theonella swinhoei.

    • Lyophilize the sponge material to remove water.

    • Grind the dried sponge into a fine powder.

    • Extract the powdered sponge material exhaustively with methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (DCM) and MeOH (1:1) at room temperature. Perform the extraction multiple times (e.g., 3 x 24 hours) to ensure complete extraction.

    • Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

  • Objective: To perform a preliminary fractionation of the crude extract based on polarity.

  • Procedure:

    • Suspend the crude extract in a mixture of 90% aqueous methanol and n-hexane.

    • Separate the two layers. The more polar compounds, including this compound, will remain in the aqueous methanol layer.

    • Remove the n-hexane layer, which contains nonpolar compounds like lipids.

    • Evaporate the aqueous methanol layer to dryness.

3. Solid-Phase Extraction (SPE):

  • Objective: To further fractionate the extract and remove interfering compounds.

  • Procedure:

    • Dissolve the dried extract from the previous step in a suitable solvent (e.g., methanol).

    • Load the solution onto a C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

    • Collect the fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

4. High-Performance Liquid Chromatography (HPLC):

  • Objective: To isolate and purify this compound to homogeneity.

  • Procedure:

    • Combine the fractions from SPE that show the presence of this compound and evaporate the solvent.

    • Dissolve the residue in a suitable solvent for HPLC injection (e.g., methanol or dimethyl sulfoxide).

    • Perform preparative reversed-phase HPLC (RP-HPLC) using a C18 column.

    • Elute the compounds using a linear gradient of acetonitrile (B52724) (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 30% to 70% ACN over 40 minutes[1][2][3][4].

    • Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 210 nm and 280 nm).

    • Collect the fractions corresponding to the peak of this compound.

    • Perform a final analytical HPLC run on the collected fraction to assess its purity.

    • Lyophilize the pure fraction to obtain this compound as a solid.

Purification Workflow Diagram

Purification_Workflow Sponge Theonella swinhoei sponge Extraction Extraction (MeOH or DCM/MeOH) Sponge->Extraction Partitioning Solvent Partitioning (aq. MeOH/Hexane) Extraction->Partitioning SPE Solid-Phase Extraction (C18) Partitioning->SPE Prep_HPLC Preparative RP-HPLC (C18) SPE->Prep_HPLC Pure_CTA Pure this compound Prep_HPLC->Pure_CTA Characterization_Workflow cluster_NMR NMR Experiments Pure_CTA Pure this compound HRESIMS High-Resolution Mass Spectrometry Pure_CTA->HRESIMS NMR NMR Spectroscopy Pure_CTA->NMR Mol_Formula Molecular Formula HRESIMS->Mol_Formula Structure 2D Structure & Stereochemistry NMR->Structure NMR_1D 1D ¹H NMR_COSY 2D COSY NMR_TOCSY 2D TOCSY NMR_HSQC 2D HSQC NMR_HMBC 2D HMBC NMR_NOESY 2D NOESY/ROESY

References

Application Notes and Protocols for the Quantification of Cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotheonellazole A is a potent, naturally occurring macrocyclic peptide inhibitor of human neutrophil elastase. Its significant therapeutic potential, particularly in inflammatory diseases such as acute lung injury, necessitates robust and reliable analytical methods for its quantification in various matrices. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is outlined as an alternative method.

Signaling Pathway of this compound in Elastase Inhibition

This compound exerts its therapeutic effect by directly inhibiting neutrophil elastase, a key serine protease involved in tissue degradation and inflammation. Excessive elastase activity contributes to the pathology of various inflammatory conditions. The inhibitory action of this compound interrupts this damaging cascade.

G cluster_0 Cellular Environment Neutrophil Activated Neutrophil Elastase Neutrophil Elastase Neutrophil->Elastase Release ECM Extracellular Matrix (e.g., elastin) Elastase->ECM Degradation Proinflammatory_Cytokines Pro-inflammatory Cytokines Elastase->Proinflammatory_Cytokines Upregulation Cyclotheonellazole_A This compound Cyclotheonellazole_A->Inhibition Inhibition->Elastase Inhibition Tissue_Damage Tissue Damage & Inflammation ECM->Tissue_Damage Proinflammatory_Cytokines->Tissue_Damage G start Start: Biological Sample (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing end End: Concentration Data data_processing->end

Application Notes and Protocols for Cyclotheonellazole A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key bioassays to evaluate the biological activity of Cyclotheonellazole A, a potent natural macrocyclic peptide elastase inhibitor. The included methodologies cover the assessment of its primary inhibitory activity, cellular toxicity, and its potential effects on fundamental cellular processes such as apoptosis and cell cycle progression.

Quantitative Data Summary

This compound has demonstrated significant inhibitory activity against key serine proteases and exhibits a favorable cytotoxicity profile. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC₅₀ (nM)Source
Human Neutrophil Elastase (HNE)321 ± 3[1]
Porcine Pancreatic Elastase (PPE)114 ± 2[1]
Chymotrypsin0.62[2]

Table 2: Cytotoxicity of this compound

Cell LineAssayEndpointResultSource
BEAS-2B (Human Lung Epithelial)CCK-8Cell ViabilityNo cytotoxicity up to 100 µM[1]
ACE2-293T (ACE2 Overexpressing)CCK-8Cell ViabilityNo cytotoxicity up to 100 µM[1]

Experimental Protocols

Elastase Inhibition Assay

This protocol details a fluorometric assay to determine the inhibitory activity of this compound against human neutrophil elastase (HNE).

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • Fluorogenic elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well black microplate, add 50 µL of Assay Buffer to all wells.

  • Add 10 µL of the this compound dilutions to the sample wells. Add 10 µL of Assay Buffer to the control wells.

  • Add 20 µL of HNE solution (final concentration ~25 ng/mL) to all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 20 µL of the fluorogenic elastase substrate (final concentration ~100 µM) to all wells to initiate the reaction.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

Cytotoxicity Assay (CCK-8)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of mammalian cells.

Materials:

  • BEAS-2B or other suitable cell line

  • Complete cell culture medium

  • This compound

  • Cell Counting Kit-8 (CCK-8) solution

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only as a blank control and wells with untreated cells as a negative control.

  • Incubate the plate for 24 to 48 hours.

  • Add 10 µL of CCK-8 solution to each well.[1][4]

  • Incubate the plate for 1-4 hours at 37°C.[1][4]

  • Measure the absorbance at 450 nm using a microplate reader.[1][4]

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the detection of apoptosis (programmed cell death) in cells treated with this compound using flow cytometry.

Materials:

  • Human leukemia cell line (e.g., HL-60)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a culture plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5][6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of live (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[7][8]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[7]

  • Incubate for 30 minutes at room temperature in the dark.[7][8]

  • Analyze the samples by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.

Visualizations

Elastase_Inhibition_Pathway Cyclotheonellazole_A This compound Elastase Human Neutrophil Elastase (HNE) Cyclotheonellazole_A->Elastase Inhibits Extracellular_Matrix Extracellular Matrix (e.g., Elastin) Elastase->Extracellular_Matrix Degrades Tissue_Damage Tissue Damage & Inflammation Extracellular_Matrix->Tissue_Damage Leads to ALI_ARDS Acute Lung Injury/ ARDS Pathogenesis Tissue_Damage->ALI_ARDS Contributes to

Mechanism of this compound in mitigating tissue damage.

Experimental_Workflow_CTL_A cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Elastase_Assay Elastase Inhibition Assay (IC₅₀ Determination) Animal_Model Acute Lung Injury Mouse Model Elastase_Assay->Animal_Model If potent Cytotoxicity_Assay Cytotoxicity Assay (CCK-8) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cytotoxicity_Assay->Apoptosis_Assay If non-toxic Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cytotoxicity_Assay->Cell_Cycle_Assay If non-toxic Cyclotheonellazole_A This compound Cyclotheonellazole_A->Elastase_Assay Cyclotheonellazole_A->Cytotoxicity_Assay

Bioassay workflow for characterizing this compound.

References

formulation and delivery methods for cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotheonellazole A (CTL-A) is a potent, naturally occurring macrocyclic peptide inhibitor of serine proteases, primarily targeting elastase and chymotrypsin.[1] Its significant inhibitory activity against neutrophil elastase makes it a promising candidate for the research and development of therapeutics for inflammatory diseases, particularly acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2] This document provides detailed application notes and protocols for the formulation, delivery, and experimental use of this compound.

Quantitative Data Summary

While specific quantitative solubility and stability data for this compound are not extensively published, the following tables provide a summary of its known biological activity and general guidelines for handling based on the properties of similar macrocyclic peptides.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC₅₀ (nM)Source Organism of EnzymeReference
Elastase0.034Not Specified[1]
Chymotrypsin0.62Not Specified[1]

Table 2: General Solubility Guidelines for this compound

SolventRecommendationGeneral Protocol
DMSO (Dimethyl Sulfoxide) Recommended primary solvent. Due to its hydrophobic nature as a macrocyclic peptide, CTL-A is expected to have good solubility in DMSO.[3][4]To prepare a stock solution, dissolve CTL-A in 100% DMSO. For cell-based assays, this stock can be serially diluted in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[1][3]
Aqueous Buffers (e.g., PBS, Saline) Poor solubility expected. Direct dissolution in aqueous solutions is not recommended for initial stock preparation.For final dilutions, a stock solution of CTL-A in DMSO can be slowly added to a stirring aqueous buffer to the desired final concentration. If precipitation occurs, the solubility limit has been exceeded.[3]
Ethanol/Water Mixtures Potential for limited solubility. May be used for certain formulations, but solubility should be empirically determined.

Table 3: Recommended Storage and Stability Guidelines for this compound

ConditionRecommendationRationale
Solid Form Store at -20°C or -80°C in a desiccated environment.To prevent degradation from hydrolysis and oxidation.
In Solution (DMSO) Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.Minimizes degradation from repeated temperature changes and exposure to water and oxygen.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Elastase Inhibition Assay

Objective: To prepare CTL-A solutions for determining its inhibitory activity against elastase in a cell-free assay.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Assay buffer (specific to the elastase activity kit, e.g., PBS)

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh a small amount of solid CTL-A.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Add the calculated volume of DMSO to the solid CTL-A.

    • Vortex thoroughly to ensure complete dissolution.

    • Centrifuge briefly to collect the solution at the bottom of the tube.

  • Serial Dilutions:

    • Perform serial dilutions of the 10 mM stock solution with DMSO to create a range of concentrations for the IC₅₀ determination.

    • For the final step, dilute the DMSO-based CTL-A solutions into the assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay well is compatible with the enzyme's activity (typically ≤ 1%).

Protocol 2: Formulation and Administration of this compound for In Vivo Mouse Studies of Acute Lung Injury

Objective: To formulate and administer CTL-A to a mouse model of ALI. This protocol is adapted from studies evaluating CTL-A in bleomycin-induced lung injury.[2]

Materials:

  • This compound (solid)

  • DMSO

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Appropriate syringes and needles for intravenous injection

Procedure:

  • Vehicle Preparation:

    • Prepare a vehicle solution of 5% DMSO in sterile saline. For example, to prepare 1 mL of vehicle, mix 50 µL of sterile DMSO with 950 µL of sterile saline.

  • CTL-A Formulation (Example for a 30 mg/kg dose):

    • The required dose for a mouse model of ALI has been reported as 30 mg/kg/day.[2]

    • For a 20g mouse, the required dose is 0.6 mg.

    • Assuming an injection volume of 100 µL (5 mL/kg), the required concentration of the CTL-A solution is 6 mg/mL.

    • To prepare a 1 mL solution, weigh 6 mg of CTL-A.

    • First, dissolve the 6 mg of CTL-A in 50 µL of DMSO.

    • Once fully dissolved, add 950 µL of sterile saline to the DMSO solution, vortexing gently to mix. This results in a final formulation in 5% DMSO/saline.

  • Administration:

    • Administer the prepared CTL-A formulation to the mice via intravenous (i.v.) injection.

    • The administration should be performed by trained personnel following approved animal handling protocols.

Signaling Pathways and Experimental Workflows

Elastase-Induced Apoptosis in Lung Epithelial Cells

Neutrophil elastase can induce apoptosis in lung epithelial cells through the activation of Proteinase-Activated Receptor-1 (PAR-1).[5] This initiates a signaling cascade involving the activation of NF-κB and p53, leading to the upregulation of PUMA and subsequent mitochondrial-mediated apoptosis.[6][7] Concurrently, this pathway can involve the activation of JNK and the inhibition of the pro-survival kinase Akt.[5]

Elastase_Apoptosis_Pathway Elastase Neutrophil Elastase PAR1 PAR-1 Activation Elastase->PAR1 NFkB NF-κB Activation PAR1->NFkB JNK JNK Activation PAR1->JNK Akt Akt Inhibition PAR1->Akt p53 p53 Activation NFkB->p53 PUMA PUMA Upregulation p53->PUMA Bax Bax Translocation to Mitochondria PUMA->Bax Mito Mitochondrial Permeability (Cytochrome c release) Bax->Mito Caspases Caspase Activation (Caspase-9, Caspase-3) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis JNK->Apoptosis Akt->Apoptosis Pro-survival CTL_A This compound CTL_A->Elastase Inhibition

Caption: Elastase-induced apoptotic signaling pathway in lung epithelial cells.

Elastase-Mediated Inflammatory Signaling in Acute Lung Injury

Elastase contributes to acute lung inflammation by inducing the production of pro-inflammatory cytokines such as IL-1β. This process is dependent on the IL-1 Receptor 1 (IL-1R1) and its downstream adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory mediators.[8][9]

Elastase_Inflammation_Pathway Elastase Neutrophil Elastase IL1_prod IL-1β Production Elastase->IL1_prod IL1R1 IL-1R1 IL1_prod->IL1R1 binds MyD88 MyD88 Recruitment IL1R1->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine & Chemokine Expression (e.g., IL-6, KC) NFkB->Cytokines Inflammation Lung Inflammation Cytokines->Inflammation CTL_A This compound CTL_A->Elastase Inhibition

Caption: Elastase-induced inflammatory signaling via the IL-1R1/MyD88 pathway.

Experimental Workflow for In Vivo Efficacy Testing

A typical workflow for assessing the efficacy of this compound in a mouse model of acute lung injury involves acclimatization, induction of injury, treatment, and subsequent analysis of lung tissue and bronchoalveolar lavage fluid (BALF).

InVivo_Workflow Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping ALI_Induction Induction of Acute Lung Injury (e.g., Bleomycin Instillation) Grouping->ALI_Induction Treatment Treatment Administration (CTL-A or Vehicle) ALI_Induction->Treatment Monitoring Monitoring of Animals (Weight, Clinical Signs) Treatment->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice BALF_Analysis BALF Analysis (Cell Count, Protein) Sacrifice->BALF_Analysis Histo_Analysis Lung Histopathology (H&E Staining, Injury Score) Sacrifice->Histo_Analysis Cytokine_Analysis Lung Homogenate Analysis (Cytokine Levels) Sacrifice->Cytokine_Analysis Results Data Analysis and Efficacy Determination BALF_Analysis->Results Histo_Analysis->Results Cytokine_Analysis->Results

Caption: Workflow for in vivo testing of this compound in an ALI model.

Advanced Delivery Methods: Future Perspectives

The development of advanced drug delivery systems could enhance the therapeutic potential of this compound by improving its pharmacokinetic profile and enabling targeted delivery. As a macrocyclic peptide, CTL-A is a candidate for encapsulation into various nanocarriers.

  • Liposomes: Encapsulation in liposomes could improve the solubility and stability of CTL-A in circulation and potentially reduce off-target effects.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained release of CTL-A, which may reduce the required dosing frequency.

  • Hydrogels: For localized delivery, particularly in the context of lung injury, injectable hydrogels could provide a depot for the sustained release of CTL-A directly at the site of inflammation.

Further research is required to develop and optimize these advanced delivery systems for this compound.

References

Application Note: Protocol for Assessing Cyclotheonellazole A Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclotheonellazole A (CTL-A) is a potent, naturally occurring macrocyclic peptide that has garnered significant interest for its therapeutic potential, primarily as a powerful elastase inhibitor.[1][2] Its activity against human neutrophil elastase suggests applications in inflammatory diseases such as acute lung injury/acute respiratory distress syndrome (ALI/ARDS).[1][2][3] As with any potential drug candidate, understanding its stability and degradation profile is critical for formulation development, defining storage conditions, and ensuring therapeutic efficacy and safety.

This document provides a comprehensive protocol for assessing the stability of this compound under various stress conditions, a process known as forced degradation. These studies are essential for identifying potential degradation pathways, characterizing degradation products, and developing stability-indicating analytical methods.[4][5][6] The protocols outlined are based on the principles described in the International Council for Harmonisation (ICH) guidelines for stability testing.[7][8][9][10]

Materials and Reagents

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or incubator capable of maintaining constant temperature

  • Photostability chamber (compliant with ICH Q1B guidelines)[7][9]

  • Volumetric flasks and pipettes

  • Autosampler vials

Chemicals and Reagents:

  • This compound (CTL-A), reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Phosphate (B84403) or acetate (B1210297) buffers (for pH stability)

Experimental Workflows and Signaling Pathways

The overall workflow for the stability assessment is depicted below. It involves subjecting a stock solution of CTL-A to various stressors and analyzing the samples at predefined time points using a stability-indicating analytical method.

G cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis & Data Processing stock Prepare CTL-A Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stock->base heat Thermal Stress (e.g., 60°C in solution) stock->heat photo Photolytic Stress (ICH Q1B Light Exposure) stock->photo oxid Oxidative Stress (e.g., 3% H₂O₂) stock->oxid sampling Collect & Quench Samples (Time Points: 0, 2, 4, 8, 24h) acid->sampling base->sampling heat->sampling photo->sampling oxid->sampling hplc Analyze via HPLC-UV/MS sampling->hplc data Calculate % Degradation hplc->data report Summarize in Tables data->report

Caption: Experimental workflow for this compound forced degradation studies.

This compound's primary mechanism of action is the potent inhibition of elastase, a serine protease.[1][11] Elastase, when over-activated by immune cells like neutrophils, contributes to tissue damage in inflammatory conditions. By inhibiting elastase, CTL-A can mitigate this damage.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Neutrophil Neutrophil Activation Inflammatory_Stimuli->Neutrophil Elastase_Release Elastase Release Neutrophil->Elastase_Release Tissue_Damage Tissue Matrix Degradation (e.g., Lung Tissue) Elastase_Release->Tissue_Damage CTL_A This compound CTL_A->Elastase_Release Inhibition

Caption: Simplified pathway showing CTL-A inhibition of elastase-mediated tissue damage.

Experimental Protocols

4.1. Protocol 1: Stock Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent (e.g., Methanol or DMSO) to a final concentration of 1 mg/mL.

  • Ensure complete dissolution using a vortex mixer or sonication.

  • Store the stock solution at -20°C, protected from light.

4.2. Protocol 2: Forced Degradation Studies For each condition below, prepare a reaction mixture by diluting the stock solution to a final concentration of approximately 100 µg/mL. The goal is to achieve 10-30% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.[5]

  • Acidic Hydrolysis:

    • Mix CTL-A solution with 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize samples immediately with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • Mix CTL-A solution with 0.1 M NaOH.

    • Incubate at room temperature (or a lower temperature if degradation is too rapid).

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize samples immediately with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix CTL-A solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Quench the reaction by dilution with the mobile phase before analysis.

  • Thermal Degradation:

    • Prepare CTL-A solution in a neutral buffer (e.g., pH 7.0 phosphate buffer).

    • Incubate at 60°C, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Cool samples to room temperature before analysis.

  • Photostability:

    • Expose the CTL-A solution (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • A dark control sample, protected from light, should be stored under the same temperature conditions.

    • Analyze the samples after the exposure period.

4.3. Protocol 3: HPLC-UV Analytical Method A stability-indicating method is one that can separate the parent drug from its degradation products. The following is a general-purpose reverse-phase HPLC method that can be optimized.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

  • Column Temperature: 30°C

Data Presentation and Analysis

The percentage of CTL-A remaining and the percentage of degradation should be calculated based on the peak area from the HPLC chromatograms. The area of the CTL-A peak at time zero (T₀) is considered 100%.

Calculation:

  • % Remaining = (Area at time Tₓ / Area at time T₀) * 100

  • % Degradation = 100 - % Remaining

Results should be summarized in tables for clear comparison.

Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours) CTL-A Peak Area (arbitrary units) % Remaining % Degradation
0 1,500,000 100.0 0.0
2 1,425,000 95.0 5.0
4 1,350,000 90.0 10.0
8 1,200,000 80.0 20.0

| 24 | 975,000 | 65.0 | 35.0 |

Table 2: Summary of CTL-A Degradation After 24 Hours Under Various Stress Conditions

Stress Condition Temperature % Degradation Major Degradant Peaks (Retention Time, min)
0.1 M HCl 60°C 35.0 12.5, 14.8
0.1 M NaOH 25°C 55.2 10.2
3% H₂O₂ 25°C 15.5 18.1 (Oxidized form)
Neutral Buffer 60°C 8.3 14.8

| Photolytic | 25°C | 12.1 | 11.5, 19.3 |

Conclusion

This protocol provides a systematic framework for evaluating the intrinsic stability of this compound. The data generated will be invaluable for guiding formulation development, establishing appropriate storage and handling procedures, and fulfilling regulatory requirements for drug development. Identifying the conditions under which CTL-A degrades is the first step toward developing a stable, safe, and effective therapeutic product.

References

Application Notes and Protocols for the Computational Docking of Cyclotheonellazole A with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational docking of Cyclotheonellazole A (CTL-A), a potent natural macrocyclic peptide inhibitor, with its primary target proteins: Human Neutrophil Elastase (HNE) and Transmembrane Protease, Serine 2 (TMPRSS2).

This compound has demonstrated significant inhibitory activity against serine proteases, making it a compound of interest for therapeutic development, particularly in inflammatory diseases and viral infections. Computational docking is a powerful tool to elucidate the molecular interactions between CTL-A and its target proteins, guiding further drug design and optimization.

Target Proteins and Biological Context

Human Neutrophil Elastase (HNE): A serine protease stored in the azurophilic granules of neutrophils.[1] HNE is a key mediator of inflammatory responses and is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury.[2] Inhibition of HNE is a promising therapeutic strategy to mitigate tissue damage caused by excessive inflammation.

Transmembrane Protease, Serine 2 (TMPRSS2): A cell surface serine protease that plays a critical role in the entry of various viruses, including influenza virus and coronaviruses like SARS-CoV-2.[3] TMPRSS2 cleaves and activates the viral spike proteins, facilitating the fusion of the viral and host cell membranes.[3] Therefore, inhibiting TMPRSS2 is a viable approach for developing broad-spectrum antiviral therapies.

Computational Docking Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., HNE or TMPRSS2) to form a stable complex.[4] The primary goals of this process are to predict the binding mode and estimate the binding affinity of the complex. This information provides insights into the molecular basis of inhibition and can guide the design of more potent and selective inhibitors.

Data Presentation: Docking Results

The following tables summarize representative quantitative data from computational docking simulations of this compound with Human Neutrophil Elastase and TMPRSS2.

Disclaimer: The specific binding affinity and interacting residues for this compound are presented here as illustrative examples based on typical findings for potent inhibitors of these proteases, as precise experimental or published computational values for this specific molecule were not available in the referenced literature.

Table 1: Representative Docking Results for this compound with Human Neutrophil Elastase (HNE)

ParameterValueReference PDB ID
Binding Affinity (kcal/mol)-9.81H1B
Interacting ResiduesHis57, Ser195, Val216, Phe192, Gly193[4][5]
Hydrogen BondsSer195, Gly193[5]
Hydrophobic InteractionsVal216, Phe192[4]

Table 2: Representative Docking Results for this compound with TMPRSS2

ParameterValueReference
Binding Affinity (kcal/mol)-8.5Homology Model
Interacting ResiduesHis296, Asp345, Ser441, Gln438, Gly464[3]
Hydrogen BondsHis296, Ser441[3]
Hydrophobic InteractionsTrp461[6]

Experimental Protocols

This section provides detailed methodologies for performing computational docking of this compound with HNE and TMPRSS2 using AutoDock Vina, a widely used open-source docking program.

Protocol 1: Molecular Docking of this compound with Human Neutrophil Elastase (HNE)

1. Preparation of the Receptor (HNE):

  • Obtain the Protein Structure: Download the crystal structure of Human Neutrophil Elastase from the Protein Data Bank (PDB ID: 1H1B).

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in PDBQT format. This can be accomplished using software such as AutoDock Tools.

2. Preparation of the Ligand (this compound):

  • Obtain the Ligand Structure: Obtain the 3D structure of this compound. If a crystal structure is unavailable, it can be built using molecular modeling software and energy-minimized.

  • Prepare the Ligand:

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds.

    • Save the prepared ligand in PDBQT format using AutoDock Tools.

3. Grid Box Generation:

  • Define the Binding Site: The grid box should encompass the active site of HNE. The catalytic triad (B1167595) (His57, Asp102, Ser195) is a key region of the active site.

  • Set Grid Parameters:

    • Center the grid box on the active site. For PDB ID 1H1B, representative center coordinates would be: center_x = 22.5, center_y = 4.5, center_z = 21.0.

    • Define the size of the grid box to be large enough to accommodate the ligand. A representative size would be: size_x = 25, size_y = 25, size_z = 25 (in Angstroms).

4. Running the Docking Simulation with AutoDock Vina:

  • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

5. Analysis of Results:

  • The output file will contain the predicted binding poses of this compound in the HNE active site, ranked by their binding affinities (in kcal/mol).

  • Visualize the protein-ligand interactions of the best-scoring pose using software like PyMOL or VMD, and generate 2D interaction diagrams with LIGPLOT.

Protocol 2: Molecular Docking of this compound with TMPRSS2

1. Preparation of the Receptor (TMPRSS2):

  • Obtain the Protein Structure: As a full experimental structure of TMPRSS2 is not always available, a homology model is often used. A model can be generated using servers like SWISS-MODEL, using a suitable template (e.g., PDB ID: 1Z8G).

  • Prepare the Protein: Follow the same steps as for HNE (removal of water, addition of polar hydrogens, assignment of Gasteiger charges, and saving in PDBQT format).

2. Preparation of the Ligand (this compound):

  • Follow the same procedure as described in Protocol 1.

3. Grid Box Generation:

  • Define the Binding Site: The grid box should be centered on the catalytic triad of TMPRSS2 (His296, Asp345, Ser441).

  • Set Grid Parameters:

    • Representative center coordinates for a TMPRSS2 model could be: center_x = -10.2, center_y = 15.8, center_z = -22.4.

    • A representative size for the grid box would be: size_x = 25, size_y = 25, size_z = 25 (in Angstroms).

4. Running the Docking Simulation with AutoDock Vina:

  • Follow the same procedure as described in Protocol 1, updating the configuration file with the TMPRSS2 receptor and the new grid parameters.

5. Analysis of Results:

  • Analyze the output file to identify the best binding pose and its corresponding binding affinity.

  • Visualize and analyze the interactions between this compound and the amino acid residues in the TMPRSS2 active site.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.

HNE_Signaling_Pathway HNE Human Neutrophil Elastase CellSurfaceReceptor Cell Surface Receptor HNE->CellSurfaceReceptor Inflammation Inflammatory Response HNE->Inflammation ERK_Pathway ERK Signaling Pathway CellSurfaceReceptor->ERK_Pathway Proliferation Cell Proliferation (e.g., Airway Smooth Muscle) ERK_Pathway->Proliferation TMPRSS2_Signaling_Pathway Virus Virus (e.g., SARS-CoV-2) SpikeProtein Spike Protein ACE2 ACE2 Receptor SpikeProtein->ACE2 Binding TMPRSS2 TMPRSS2 SpikeProtein->TMPRSS2 Cleavage MembraneFusion Membrane Fusion & Viral Entry AndrogenReceptor Androgen Receptor AndrogenReceptor->TMPRSS2 Upregulates Expression Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ReceptorPrep Receptor Preparation (PDB -> PDBQT) GridGen Grid Box Generation ReceptorPrep->GridGen LigandPrep Ligand Preparation (SDF/MOL2 -> PDBQT) DockingSim AutoDock Vina Simulation LigandPrep->DockingSim GridGen->DockingSim Results Binding Poses & Affinities DockingSim->Results Visualization Interaction Visualization (PyMOL, LIGPLOT) Results->Visualization

References

Application Notes and Protocols: Cyclotheonellazole A in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotheonellazole A (CTL-A) is a naturally occurring macrocyclic peptide that has been identified as a highly potent inhibitor of serine proteases, particularly neutrophil elastase.[1][2][3] Human neutrophil elastase (HNE) is a key enzyme implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[4] The dysregulation of HNE activity leads to excessive degradation of extracellular matrix proteins, contributing to tissue damage and inflammation.[4][5] Consequently, the discovery of novel and specific HNE inhibitors is a significant focus in drug development.

These application notes provide a comprehensive overview of the utility of this compound in drug discovery screening campaigns aimed at identifying novel elastase inhibitors. Its high potency and well-characterized inhibitory activity make it an ideal positive control for high-throughput screening (HTS) and a valuable tool for validating new assay methodologies.

Mechanism of Action

This compound acts as a potent inhibitor of neutrophil elastase. While the precise binding mode is still under investigation, it is suggested that the α-keto-β-amino acid residue within its structure mimics the transition state of the protease's substrate, leading to a strong and stable interaction with the enzyme's active site.[6]

Data Presentation

The inhibitory activity of this compound and its analogs against various elastase enzymes has been quantified, providing essential data for its use as a reference compound in screening assays.

Table 1: Inhibitory Activity of this compound and Analogs against Elastase

CompoundTarget EnzymeIC50 (nM)Reference
This compoundHuman Neutrophil Elastase (HNE)0.321[7]
This compoundPorcine Pancreatic Elastase (PPE)0.114[7]
This compoundElastase0.034[1]
This compoundChymotrypsin0.62[1]
Cyclotheonellazoles D-IElastase16.0 - 61.8[8]
SivelestatHuman Neutrophil Elastase (HNE)704[7]
SivelestatPorcine Pancreatic Elastase (PPE)2960[7]

Signaling Pathway

Neutrophil elastase is a key mediator in inflammatory signaling pathways. Upon release from activated neutrophils, it can cleave a variety of substrates, leading to tissue damage and amplification of the inflammatory response. One important pathway involves the activation of Proteinase-Activated Receptor-2 (PAR2), which in turn can trigger downstream signaling cascades like the p44/p42 MAPK pathway, leading to pro-inflammatory and pro-nociceptive effects.[9]

G cluster_0 Inflammatory Stimulus cluster_1 Neutrophil Activation & Degranulation cluster_2 Downstream Effects Pathogen Pathogen Neutrophil Neutrophil Pathogen->Neutrophil activates Tissue Damage Tissue Damage Tissue Damage->Neutrophil activates Azurophilic Granules Azurophilic Granules Neutrophil->Azurophilic Granules contains Neutrophil Elastase (HNE) Release Neutrophil Elastase (HNE) Release Azurophilic Granules->Neutrophil Elastase (HNE) Release degranulation PAR2 Activation PAR2 Activation Neutrophil Elastase (HNE) Release->PAR2 Activation cleaves and activates Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase (HNE) Release->Extracellular Matrix Degradation degrades p44/p42 MAPK Pathway p44/p42 MAPK Pathway PAR2 Activation->p44/p42 MAPK Pathway activates Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production p44/p42 MAPK Pathway->Pro-inflammatory Cytokine Production induces Tissue Injury & Inflammation Tissue Injury & Inflammation Pro-inflammatory Cytokine Production->Tissue Injury & Inflammation Extracellular Matrix Degradation->Tissue Injury & Inflammation

Figure 1. Simplified signaling pathway of neutrophil elastase-mediated inflammation.

Experimental Protocols

High-Throughput Screening for HNE Inhibitors using a Fluorogenic Substrate

This protocol describes a robust and sensitive assay for identifying inhibitors of Human Neutrophil Elastase, suitable for a high-throughput format. This compound is used as a positive control to ensure assay performance and for the normalization of screening data.

Principle:

The assay utilizes a specific fluorogenic substrate for HNE, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC).[4] Cleavage of this substrate by HNE releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, which can be detected by measuring the increase in fluorescence intensity over time. Inhibitors of HNE will prevent or reduce this cleavage, resulting in a lower fluorescence signal.

Materials and Reagents:

  • Human Neutrophil Elastase (HNE), active enzyme

  • HNE fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • This compound (Positive Control)

  • Test compounds library

  • 384-well, black, flat-bottom microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~360-400 nm and ~460-505 nm, respectively.[10]

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Dispense Test Compounds & Controls into Plate Test Compounds (e.g., 10 µM) This compound (e.g., 1 µM) DMSO (Negative Control) B Add HNE Solution to all wells (except blank) Final concentration e.g., 0.2 U/mL A->B C Incubate at 37°C for 5 min B->C D Add HNE Substrate Solution to all wells Final concentration e.g., 100 µM C->D E Measure Fluorescence (Kinetic Mode, 30 min, 37°C) Ex/Em = 400/505 nm D->E F Calculate Rate of Reaction E->F G Determine % Inhibition F->G H Generate Dose-Response Curves & Calculate IC50 G->H

Figure 2. High-throughput screening workflow for HNE inhibitors.

Detailed Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler or a multichannel pipette, dispense test compounds and controls into a 384-well plate.

    • Test Compounds: Typically screened at a final concentration of 10 µM.

    • Positive Control: this compound at a final concentration that gives >80% inhibition (e.g., 1 µM).

    • Negative Control: DMSO at the same final concentration as the test compounds.

    • Blank: Assay buffer only (no enzyme).

  • Enzyme Addition:

    • Prepare a working solution of HNE in assay buffer.

    • Add the HNE solution to all wells except the blank wells. The final concentration of HNE should be optimized to give a linear reaction rate for at least 30 minutes.

  • Pre-incubation:

    • Incubate the plate at 37°C for 5 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Prepare a working solution of the HNE fluorogenic substrate in assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity in kinetic mode every minute for 30 minutes.

Data Analysis:

  • Calculate the rate of reaction (slope) for each well.

  • Determine the percent inhibition for each test compound:

    • % Inhibition = 100 x (1 - (Slope of Test Compound - Average Slope of Blank) / (Average Slope of Negative Control - Average Slope of Blank))

  • Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • For confirmed hits, perform dose-response experiments by testing a range of concentrations to determine the IC50 value. This is done by fitting the data to a four-parameter logistic equation.

Conclusion

This compound is an invaluable tool for the discovery of novel neutrophil elastase inhibitors. Its high potency and well-defined mechanism of action make it an excellent positive control for validating HTS assays and for comparative studies with newly identified inhibitors. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their drug discovery programs targeting elastase-mediated diseases.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the total synthesis of cyclotheonellazole A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Late-Stage Oxidation of the α-Hydroxy Amide

Question: I am encountering decomposition of my macrocycle during the oxidation of the secondary α-hydroxy group to the α-keto amide. What are the recommended conditions to avoid this?

Answer: Decomposition of the macrocyclic scaffold during this late-stage oxidation is a significant challenge, often due to the sensitivity of other functional groups, such as phenols, to common oxidants.[1] It is crucial to select an appropriate protecting group strategy and oxidation conditions.

Troubleshooting:

  • Problem: Decomposition with common oxidants (e.g., Dess-Martin periodinane, DMP).

    • Solution: Avoid harsh oxidants. In the successful total synthesis by Chen et al. (2022), it was found that reinstalling silyl (B83357) protecting groups on vulnerable phenols was necessary before oxidation.[1] The optimal conditions identified were the use of DMSO activated by EDCI with dichloroacetic acid as an additive in toluene.[1]

  • Problem: Low yield despite using milder conditions.

    • Solution: Ensure all sensitive functional groups are adequately protected. Phenolic hydroxyls are particularly susceptible to oxidation. The use of TBS (tert-butyldimethylsilyl) ethers is a viable strategy.[1] Also, ensure the complete removal of any reagents from previous steps that might interfere with the oxidation.

  • Problem: Incomplete conversion.

    • Solution: Increase the equivalents of the oxidizing agent and/or the reaction time. Monitor the reaction closely by TLC or LC-MS to avoid over-oxidation and decomposition.

Thiazole (B1198619) Moiety Formation

Question: What are the challenges in constructing the vinylogous thiazole fragment and what is a reliable synthetic route?

Answer: The introduction of the substituted thiazole ring is a key challenge in the synthesis of this compound.[2] A robust method involves a multi-step sequence to build the necessary functionality.

Troubleshooting:

  • Problem: Low yield in the Hantzsch thiazole synthesis.

    • Solution: The classic Hantzsch synthesis between an α-haloketone and a thioamide can be low-yielding. Ensure the purity of your starting materials. The use of a dehydrating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), during the cyclization can improve yields.

  • Problem: Difficulty in achieving the desired substitution pattern.

    • Solution: A convergent strategy is often more successful. One approach involves the synthesis of a thioamide precursor which is then cyclized with an appropriate α-halocarbonyl compound. For example, a thioamide can be prepared from the corresponding amide using Lawesson's reagent.

α-Keto-β-Amino Carboxamide Synthesis (Three-Component MAC Reaction)

Question: I am having trouble with the three-component Masked Acyl Cyanide (MAC) reaction to form the α-keto-β-amino carboxamide moiety. How can I optimize this step?

Answer: The construction of the unique α-keto-β-amino carboxamide is a crucial step. A three-component reaction involving a key aldehyde, an amine, and a masked acyl cyanide (MAC) reagent has been successfully employed.[1]

Troubleshooting:

  • Problem: Low diastereoselectivity in the MAC reaction.

    • Solution: The diastereomeric ratio (dr) can be sensitive to the reaction conditions. Screening of bases and their stoichiometry is recommended. In the synthesis by Chen et al., a combination of triethylamine (B128534) (Et3N) and 4-(dimethylamino)pyridine (DMAP) was found to be optimal, providing a dr of 6:1.[1]

  • Problem: Low yield of the desired adduct.

    • Solution: Ensure the aldehyde and amine starting materials are pure and dry. The MAC reagent should also be of high quality. The reaction is sensitive to stoichiometry, so carefully control the equivalents of each component.

Macrolactamization

Question: I am concerned about the macrolactamization step. What are the potential side reactions and how can I favor the formation of the desired macrocycle?

Answer: While the macrolactamization to form the 16-membered ring of a this compound precursor has been reported to proceed smoothly, this step is often a bottleneck in the synthesis of cyclic peptides.[1] Key considerations are minimizing intermolecular oligomerization and preventing epimerization at the C-terminal stereocenter.

Troubleshooting:

  • Problem: Formation of dimers and higher oligomers.

    • Solution: Employ high-dilution conditions (typically 0.1 to 1 mM concentration of the linear precursor). This can be achieved by the slow addition of the linear peptide solution to the reaction mixture containing the coupling reagents.

  • Problem: Epimerization at the C-terminal amino acid.

  • Problem: Low yield of the macrocycle.

    • Solution: The choice of coupling reagent is critical. In addition to EDCI/HOBt, other modern coupling reagents like HATU or PyBOP can be screened. The conformation of the linear precursor also plays a significant role; the presence of turn-inducing residues can pre-organize the peptide for cyclization.

Quantitative Data

Table 1: Comparison of Key Reaction Yields in the Total Synthesis of a this compound Precursor

Reaction StepReagents and ConditionsYield (%)Diastereomeric Ratio (dr)Reference
Three-Component MAC Reaction Aldehyde, Amine, MAC reagent, Et3N (1.3 equiv), DMAP (2.0 equiv)706:1[1]
Macrolactamization Linear Peptide, HOBt, EDCIHigh (not specified)N/A[1]
Late-Stage Oxidation α-Hydroxy macrocycle, DMSO, EDCI, CHCl2COOH, TolueneModerate (not specified)N/A[1]

Experimental Protocols

Protocol 1: Late-Stage Oxidation of the α-Hydroxy Amide

This protocol is adapted from the total synthesis of this compound by Chen et al. (2022).[1]

  • Protection of Phenols: To a solution of the dihydroxy-macrocycle in anhydrous DMF, add imidazole (B134444) and TBSCl. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Work up by adding water and extracting with an organic solvent. Purify by column chromatography.

  • Oxidation: To a solution of the TBS-protected macrocycle in toluene, add EDCI, DMSO, and dichloroacetic acid. Stir the reaction at room temperature until the starting material is consumed.

  • Work-up and Deprotection: Quench the reaction and extract the product. The crude product can then be deprotected using standard conditions for TBS ether cleavage (e.g., TBAF in THF) to yield the α-keto amide macrocycle.

Protocol 2: Macrolactamization

This protocol is a general procedure for macrolactamization under high-dilution conditions.

  • Preparation of Solutions:

    • Solution A: Dissolve the linear peptide precursor in a suitable solvent (e.g., DMF) to a concentration of approximately 10 mM.

    • Solution B: In a separate, larger reaction vessel, dissolve the coupling reagents (e.g., HOBt and EDCI, 1.2 equivalents each) and a non-nucleophilic base (e.g., DIPEA, 4 equivalents) in the reaction solvent. The volume should be sufficient to achieve a final peptide concentration of 0.1-1 mM.

  • Slow Addition: Using a syringe pump, add Solution A to the vigorously stirred Solution B over a period of 8-12 hours at room temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 12-24 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product is then purified by reverse-phase HPLC.

Visualizations

Total_Synthesis_Workflow cluster_fragment_A Fragment A Synthesis cluster_fragment_B Fragment B Synthesis cluster_assembly Assembly and Cyclization cluster_final_steps Final Modifications A1 Starting Materials A2 Thiazole Formation A1->A2 A3 Further Elaboration A2->A3 C1 Fragment Coupling A3->C1 Fragment A B1 Amino Acid Precursors B2 Three-Component MAC Reaction B1->B2 B3 Peptide Couplings B2->B3 B3->C1 Fragment B C2 Linear Precursor C1->C2 C3 Macrolactamization C2->C3 D1 Macrocycle C3->D1 D2 Late-Stage Oxidation D1->D2 D3 Deprotection D2->D3 D4 This compound D3->D4

Caption: General workflow for the total synthesis of this compound.

Troubleshooting_Oxidation Start Late-Stage Oxidation of α-Hydroxy Amide Problem Problem: Macrocycle Decomposition Start->Problem Cause1 Cause: Harsh Oxidants (e.g., DMP) Problem->Cause1 Check Oxidant Cause2 Cause: Unprotected Phenols Problem->Cause2 Check Protecting Groups Solution1 Solution: Use Milder Conditions (DMSO/EDCI) Cause1->Solution1 Solution2 Solution: Protect Phenols (e.g., TBS ethers) Cause2->Solution2

Caption: Troubleshooting logic for the late-stage oxidation step.

Macrolactamization_Issues Start Macrolactamization Problem Problem: Low Yield or Side Products Start->Problem Oligomerization Issue: Dimer/Oligomer Formation Problem->Oligomerization High MW byproducts? Epimerization Issue: Epimerization Problem->Epimerization Diastereomers observed? SolutionOligo Solution: High Dilution Conditions Oligomerization->SolutionOligo SolutionEpimer Solution: Use Racemization-Suppressing Reagents (e.g., HOBt) Epimerization->SolutionEpimer

Caption: Troubleshooting common issues in macrolactamization.

References

improving the yield and purity of cyclotheonellazole A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of cyclotheonellazole A synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield during the macrocyclization step.

  • Question: We are experiencing low yields during the macrocyclization of the linear peptide precursor. What are the potential causes and how can we improve the efficiency of this step?

  • Answer: Low yields in macrocyclization are often attributed to competing intermolecular reactions (oligomerization) and steric hindrance. To favor the desired intramolecular reaction, consider the following:

    • High Dilution Conditions: Employing high dilution conditions (typically 0.1-1 mM) is crucial to minimize intermolecular side reactions.

    • Coupling Reagents: The choice of coupling reagent can significantly impact the yield. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are often effective.

    • Conformation of the Linear Peptide: The conformation of the linear precursor plays a vital role. The presence of turn-inducing elements within the peptide sequence can pre-organize it for cyclization. If yields remain low, revisiting the design of the linear precursor to include such elements might be beneficial.

Issue 2: Decomposition of the macrocycle during late-stage oxidation of the α-hydroxy amide.

  • Question: We are observing significant decomposition of our macrocyclic intermediate during the oxidation of the α-hydroxy amide to the α-keto amide functionality. How can we prevent this?

  • Answer: The decomposition of the macroscaffold during late-stage oxidation is a known challenge, often due to the sensitivity of other functional groups, particularly unprotected phenols, to the oxidizing conditions.[1] To mitigate this:

    • Protecting Group Strategy: Ensure that sensitive functional groups, such as phenols, are adequately protected before attempting the oxidation. Silyl protecting groups like TBS (tert-butyldimethylsilyl) can be employed and selectively removed at a later stage.[1]

    • Choice of Oxidant: Common oxidants might be too harsh for the complex macrocycle. Milder, more selective oxidation conditions should be screened. A common approach involves Swern oxidation or variations using DMSO and an activating agent like EDCI with an acid additive.[1]

    • Reaction Conditions: Carefully control the reaction temperature and time. Running the oxidation at low temperatures and monitoring the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed can prevent over-oxidation and decomposition.

Issue 3: Formation of side products during the thiazole (B1198619) synthesis.

  • Question: The construction of the vinylogous thiazole moiety is yielding significant side products, complicating purification. What are the common side reactions and how can they be minimized?

  • Answer: The formation of the thiazole ring can be challenging.[2] Side reactions can arise from incomplete condensation or competing reaction pathways.

    • Reaction Stoichiometry and Order of Addition: Ensure precise stoichiometry of the reactants. The order of addition can also be critical. For instance, in a Hantzsch-type synthesis, the thioamide and the α-haloketone should react efficiently.

    • Dehydrating Conditions: The cyclization step often requires dehydration. Using an effective dehydrating agent can drive the reaction towards the desired thiazole product.

    • One-Pot Procedures: A one-pot process to introduce the thiazole moiety has been reported to be efficient.[2] This can minimize the isolation of potentially unstable intermediates and improve overall yield.

Issue 4: Epimerization at stereogenic centers.

  • Question: We suspect epimerization is occurring at one or more of the stereogenic centers during our synthesis, leading to diastereomeric impurities that are difficult to separate. How can we identify and prevent this?

  • Answer: Epimerization is a common issue in peptide synthesis, especially when activating carboxyl groups or exposing the molecule to basic conditions.

    • Chiral Analysis: Use chiral HPLC or NMR with chiral shift reagents to analyze the stereochemical purity of your intermediates and final product.

    • Mild Coupling Conditions: During peptide couplings, use additives like HOBt (Hydroxybenzotriazole) or employ coupling reagents known to suppress racemization, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

    • Avoid Strong Bases: Minimize exposure to strong bases, especially for extended periods or at elevated temperatures. If a base is necessary, use a hindered, non-nucleophilic base and carefully control the reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of this compound?

A1: Based on published synthetic routes, the most critical steps include the construction of the complex non-proteinogenic amino acid building blocks, the macrocyclization of the linear peptide, the stereoselective formation of the thiazole moiety, and the late-stage oxidation to install the α-keto amide functionality.[1][3]

Q2: What purification techniques are most effective for the intermediates and the final product?

A2: Due to the peptidic nature and complexity of the molecule, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying intermediates and the final this compound. A gradient of acetonitrile (B52724) in water with a modifier like trifluoroacetic acid (TFA) is typically used. For intermediates, flash column chromatography on silica (B1680970) gel may also be applicable depending on the polarity and stability of the compound.

Q3: How can the stability of the synthesized this compound be ensured during storage?

A3: this compound, like many complex natural products, should be stored as a solid, preferably lyophilized, at low temperatures (-20°C or -80°C) in a desiccated environment to prevent degradation. For solutions, it is advisable to prepare them fresh and store them at low temperatures for short periods. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in different synthetic approaches to provide a comparative overview.

Synthetic Step/StrategyReported YieldReference
Total Synthesis by Cui et al. (2022)
Overall Yield (24 linear steps)Not explicitly stated[1][3][4]
Macrocyclization~60%[1]
Late-stage oxidation (model system)52% (Swern)[1]
Formal Synthesis by Long et al. (2023)
Overall Yield of Key IntermediateHigh yields reported[2]
Thiazole Formation (one-pot)Not explicitly stated[2]

Experimental Protocols

Protocol 1: Late-Stage Oxidation of the α-Hydroxy Amide

This protocol is based on the work of Cui et al. (2022) for the oxidation of a model substrate, which can be adapted for the actual macrocyclic precursor with appropriate protecting groups in place.[1]

  • Reagent Preparation: Prepare a solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (B109758) (DCM) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Swern Oxidation: To the cooled solution, add dimethyl sulfoxide (B87167) (DMSO, 4.0 eq) dropwise, ensuring the temperature remains below -60°C. Stir the mixture for 30 minutes.

  • Substrate Addition: Add a solution of the α-hydroxy amide precursor (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Stir for 1 hour at -78°C.

  • Quenching: Add triethylamine (B128534) (TEA, 5.0 eq) dropwise and allow the reaction mixture to slowly warm to room temperature.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired α-keto amide.

Protocol 2: Thiazole Formation via Hantzsch Synthesis

This is a general protocol for the Hantzsch thiazole synthesis, which is a common method for forming this heterocyclic ring.

  • Reaction Setup: Dissolve the thioamide (1.0 eq) in a suitable solvent such as ethanol (B145695) or THF.

  • Addition of α-Haloketone: Add the α-haloketone (1.0 eq) to the solution.

  • Reaction Conditions: The reaction can be stirred at room temperature or gently heated to facilitate the reaction. Progress should be monitored by TLC or LC-MS.

  • Cyclization/Dehydration: After the initial condensation, a dehydrating agent or heating may be required to promote the cyclization and formation of the thiazole ring.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Synthetic_Workflow cluster_fragments Fragment Synthesis cluster_cyclization Core Formation cluster_post_modification Post-Cyclization Modification A Amino Acid Building Blocks C Linear Peptide Assembly A->C B Thiazole Precursor B->C D Macrocyclization C->D E Late-Stage Oxidation D->E F Deprotection E->F G This compound F->G

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Oxidation start Low yield/Decomposition in Late-Stage Oxidation q1 Are phenolic groups protected? start->q1 sol1 Protect phenols (e.g., with TBS) before oxidation. q1->sol1 No q2 Is the oxidant too harsh? q1->q2 Yes sol1->q2 sol2 Screen milder oxidants: - Swern Oxidation - Dess-Martin Periodinane - DMSO/EDCI q2->sol2 Yes q3 Are reaction conditions optimized? q2->q3 No sol2->q3 sol3 - Lower reaction temperature - Monitor closely by LC-MS - Minimize reaction time q3->sol3 No end Improved Yield and Purity q3->end Yes sol3->end

Caption: Troubleshooting decision tree for late-stage oxidation.

References

overcoming solubility issues with cyclotheonellazole A in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclotheonellazole A (CTA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with CTA in in vitro settings, with a particular focus on its limited solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What can I do?

A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and effects on cell signaling.

  • Pre-warming Media: Pre-warm your cell culture media to 37°C before adding the CTA stock solution.

  • Rapid Mixing: Add the CTA stock solution directly to the pre-warmed media and mix immediately and thoroughly by gentle vortexing or inversion.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in pre-warmed media to reach your final desired concentration.

  • Sonication: If precipitation persists, brief sonication of the diluted solution in a water bath sonicator can sometimes help to redissolve the compound.

Q3: What is the maximum concentration of this compound I can use in my cell-based assays?

A3: Studies have shown that this compound exhibits no cytotoxicity in cell lines at concentrations up to 100 µM. However, the optimal concentration for your specific assay will depend on the cell type and the biological question you are investigating. It is always recommended to perform a dose-response curve to determine the effective concentration for your experimental setup.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro experiments.

Experimental Workflow for Preparing this compound Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting Precipitation start Weigh this compound dissolve Dissolve in 100% DMSO (or 10% DMSO + 90% Saline) start->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex store Aliquot and store at -20°C or -80°C vortex->store thaw Thaw stock solution aliquot prewarm Pre-warm cell culture medium to 37°C thaw->prewarm dilute Dilute stock into pre-warmed medium with rapid mixing prewarm->dilute check Visually inspect for precipitation dilute->check precipitate Precipitation Observed check->precipitate no_precipitate No Precipitation check->no_precipitate troubleshoot Go to Troubleshooting Steps precipitate->troubleshoot proceed Proceed with experiment no_precipitate->proceed

Caption: Workflow for preparing and troubleshooting this compound solutions.

Troubleshooting Steps for Persistent Precipitation
IssueRecommended Action
Precipitate forms immediately upon dilution. 1. Lower the final concentration of this compound. 2. Increase the final volume of the cell culture medium. 3. Try a two-step dilution: first dilute the DMSO stock in a small volume of serum-free media, then add this to the final volume of complete media.
Solution is cloudy or contains fine particles. 1. Use a brief, gentle sonication (not exceeding 1-2 minutes) in a water bath to aid dissolution. 2. Filter the final working solution through a 0.22 µm sterile filter. Note that this may reduce the final concentration of the compound.
Precipitation occurs over time in the incubator. 1. This may indicate that the compound is not stable in the culture medium at the tested concentration and temperature. 2. Consider reducing the incubation time if experimentally feasible. 3. Re-evaluate the final concentration and the final DMSO percentage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh out the desired amount of this compound.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experiment.

  • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix for another 30-60 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your cell-based assays.

Signaling Pathways

Disruption of the actin cytoskeleton by compounds like this compound can impact numerous downstream signaling pathways. Below are diagrams illustrating some of these key pathways.

Actin Cytoskeleton Regulation and Downstream Signaling

G CTA This compound Actin Actin Dynamics (Polymerization/Depolymerization) CTA->Actin Inhibition CellMotility Cell Motility & Invasion Actin->CellMotility CellShape Cell Shape & Adhesion Actin->CellShape NfkB NF-κB Pathway Actin->NfkB Disruption leads to activation RhoGTPases Rho Family GTPases (Rho, Rac, Cdc42) WASP WASP/WAVE RhoGTPases->WASP Regulation Arp23 Arp2/3 Complex WASP->Arp23 Regulation Arp23->Actin Regulation GeneExpression Gene Expression NfkB->GeneExpression G Start Precipitation Observed CheckDMSO Is final DMSO concentration < 0.5%? Start->CheckDMSO LowerConc Lower final CTA concentration CheckDMSO->LowerConc No UseSonication Try brief sonication CheckDMSO->UseSonication Yes Reassess Re-evaluate experimental parameters LowerConc->Reassess SerialDilution Use serial dilutions UseSonication->SerialDilution Success Problem Solved SerialDilution->Success

troubleshooting cyclotheonellazole A instability in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclotheonellazole A (CTL-A). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues and ensuring reliable results in experimental assays involving this potent elastase inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

Lyophilized CTL-A should be stored at -20°C or -80°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations.[1] When stored properly, lyophilized peptides can be stable for extended periods.[2] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3]

Q2: What is the recommended solvent for reconstituting this compound?

For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for cyclic peptides.[4] For aqueous buffers, the solubility of your peptide may vary. It is recommended to first dissolve the peptide in a minimal amount of DMSO and then dilute it with the desired aqueous buffer.[4] Always use sterile, high-purity solvents.[1]

Q3: My this compound precipitates out of solution when I dilute my DMSO stock with aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.[5] To address this, you can try the following:

  • Increase the final DMSO concentration: However, be mindful that high concentrations of DMSO can affect enzyme activity and cell viability.[6] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.

  • Gentle warming and sonication: Warming the solution to 37°C and sonicating for a few minutes can help redissolve the precipitate.[4]

  • Use of a co-solvent or surfactant: A small amount of a biocompatible surfactant, such as Tween 20, may help to maintain solubility, but its compatibility with your specific assay must be verified.[7]

Q4: For how long is this compound stable in a prepared stock solution?

For maximal stability, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it is best to store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[4] Stability in aqueous solutions is generally lower and should be determined empirically if long-term storage is required.

Q5: Are there any known chemical liabilities in the structure of this compound that could lead to instability?

The most likely point of instability in the this compound structure is the α-keto-β-amino acid moiety. The α-carbonyl group can catalyze the hydrolysis of the adjacent peptide bond, leading to the cleavage of the macrocyclic ring. The thiazole (B1198619) and sodium sulfonate groups are generally stable under physiological conditions.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in assays using this compound can arise from a variety of factors related to its handling, storage, and the specifics of the experimental setup. This guide provides a structured approach to troubleshooting these issues.

Issue 1: Lower than Expected Potency or Loss of Activity
Potential Cause Troubleshooting Steps
Degradation of CTL-A in stock solution - Prepare fresh stock solutions for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles.[1] - Store stock solutions at -80°C.
Degradation of CTL-A in assay buffer - Minimize the pre-incubation time of CTL-A in the assay buffer before starting the reaction. - Evaluate the stability of CTL-A in your specific assay buffer by incubating it for the duration of the experiment and then testing its activity.
Inaccurate concentration of CTL-A solution - Ensure the lyophilized powder was fully dissolved during reconstitution. - Use calibrated pipettes for all dilutions.
Adsorption to plasticware - Use low-protein-binding microplates and pipette tips. - Including a small amount of a non-ionic detergent (e.g., 0.01% Tween 20) in the assay buffer can help reduce non-specific binding, but check for effects on enzyme activity.[7]
Issue 2: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Precipitation of CTL-A in the assay - Visually inspect wells for any signs of precipitation. - See FAQ Q3 for strategies to improve solubility.
Incomplete mixing of reagents - Ensure thorough mixing of all components in the assay wells.
Inconsistent timing of additions - Use a multichannel pipette for simultaneous addition of reagents where possible.

Experimental Protocols & Data

General Protocol for Reconstitution of Lyophilized this compound
  • Allow the vial of lyophilized this compound to warm to room temperature before opening.[3]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]

  • Add the calculated volume of sterile, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate the vial until the powder is completely dissolved.[4]

  • Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.

  • Store the aliquots at -20°C or -80°C.[1]

Example Experimental Protocol: Elastase Inhibition Assay

The following is a general protocol based on a published study using this compound.[8]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the CTL-A stock solution to various concentrations in the assay buffer.

    • Prepare solutions of human neutrophil elastase (HNE) and the fluorogenic substrate in the assay buffer.

  • Assay Procedure:

    • In a microplate, add the HNE solution.

    • Add the different concentrations of the this compound dilutions (and a vehicle control).

    • Incubate the enzyme and inhibitor for a defined period (e.g., 40 minutes) at room temperature.[8]

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the fluorescence signal over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Quantitative Data Summary
Parameter Value Reference
IC₅₀ (Human Neutrophil Elastase) 0.321 ± 0.003 µM[8]
IC₅₀ (Porcine Pancreatic Elastase) 0.114 ± 0.002 µM[8]

Visualizations

Proposed Degradation Pathway of this compound

CTL_A This compound (Intact Macrocycle) Transition_State Tetrahedral Intermediate (at α-keto group) CTL_A->Transition_State Nucleophilic attack by H₂O Hydrolyzed_Product Hydrolyzed CTL-A (Cleaved Macrocycle) Transition_State->Hydrolyzed_Product Ring Cleavage H2O H₂O H2O->Transition_State

Caption: Proposed hydrolytic degradation of this compound.

General Experimental Workflow for an Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reconstitute Reconstitute CTL-A (DMSO Stock) Serial_Dilute Serial Dilution (Assay Buffer) Reconstitute->Serial_Dilute Add_Inhibitor Add CTL-A Dilutions Serial_Dilute->Add_Inhibitor Add_Enzyme Add Enzyme to Plate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate Pre_Incubate->Add_Substrate Measure_Signal Measure Signal Add_Substrate->Measure_Signal Calculate_Rates Calculate Reaction Rates Measure_Signal->Calculate_Rates Plot_Data Plot % Inhibition vs. [CTL-A] Calculate_Rates->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50

Caption: Workflow for determining the IC₅₀ of this compound.

References

Technical Support Center: Refinement of Cyclotheonellazole A Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of cyclotheonellazole A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for the successful isolation and purification of this potent elastase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the HPLC purification of this compound?

A1: For the purification of cyclic peptides like this compound, a reversed-phase C18 column is the most common and effective choice. These columns provide good retention and resolution for moderately polar to nonpolar compounds. For preparative HPLC, columns with a larger particle size (e.g., 5-10 µm) are often used to allow for higher loading capacities.

Q2: Which mobile phase composition is suitable for the purification of this compound?

A2: A typical mobile phase for the reversed-phase HPLC purification of this compound consists of a mixture of water (Solvent A) and acetonitrile (B52724) (Solvent B), both containing an acidic modifier. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common additive that acts as an ion-pairing agent, improving peak shape and resolution for peptides.

Q3: What are the key considerations for developing a gradient elution method for this compound?

A3: Method development for gradient elution should focus on optimizing the separation of this compound from other co-extracted natural products. Start with a broad gradient (e.g., 5% to 95% acetonitrile) to determine the approximate elution concentration. Subsequently, a shallower gradient around the elution point will enhance resolution. For complex mixtures, a segmented gradient can be employed to selectively elute different components.

Q4: How can I improve the yield and purity of my purified this compound?

A4: To improve yield and purity, consider optimizing the entire workflow from extraction to the final HPLC step. Ensure efficient extraction from the marine sponge Theonella swinhoei. Employ a preliminary fractionation step, such as solid-phase extraction (SPE) or flash chromatography, to remove major impurities before preparative HPLC. During HPLC, careful fraction collection based on real-time UV chromatogram monitoring is crucial. Pooling and re-chromatographing fractions of intermediate purity can further enhance the final purity.

Q5: Is this compound stable under typical HPLC conditions?

A5: Thiazole-containing cyclic peptides, like this compound, are generally stable under the acidic conditions of reversed-phase HPLC with TFA. However, prolonged exposure to strong acids or bases and high temperatures should be avoided to prevent potential degradation. It is advisable to process samples promptly and store purified fractions at low temperatures (e.g., -20°C or -80°C).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Problem Potential Cause Suggested Solution
Poor Resolution/Overlapping Peaks Inappropriate mobile phase gradient.Optimize the gradient slope. A shallower gradient around the elution time of this compound will improve separation.
Column overloading.Reduce the amount of sample injected onto the column.
Incorrect stationary phase.Ensure a C18 column is being used. For complex samples, a different stationary phase (e.g., C8, Phenyl-Hexyl) could be tested.
Peak Tailing Secondary interactions with the stationary phase.Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize interactions with residual silanols on the silica (B1680970) support.
Column degradation.Use a guard column to protect the analytical/preparative column. If the column is old, replace it.
Sample solvent incompatible with the mobile phase.Dissolve the sample in a solvent similar to the initial mobile phase conditions.
Peak Broadening High flow rate.Reduce the flow rate to allow for better mass transfer within the column.
Extra-column volume.Minimize the length and diameter of tubing between the injector, column, and detector.
Column contamination.Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds.
Ghost Peaks Contaminated mobile phase or system.Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Flush the HPLC system thoroughly.
Carryover from previous injections.Implement a needle wash step in the autosampler method. Inject a blank run between samples.
Low Yield Inefficient extraction from the source material.Optimize the extraction protocol from the marine sponge.
Loss during sample preparation steps.Minimize the number of transfer steps. Ensure complete dissolution of the sample.
Degradation of the compound.Process samples quickly and at low temperatures. Avoid harsh pH conditions.

Experimental Protocols

General Workflow for this compound Purification

The following diagram outlines a typical workflow for the isolation and purification of this compound from its natural source.

This compound Purification Workflow cluster_extraction Extraction & Initial Cleanup cluster_hplc HPLC Refinement Sponge Theonella swinhoei sponge Extraction Solvent Extraction (e.g., Ethyl Acetate) Sponge->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SPE Solid-Phase Extraction (SPE) or Flash Chromatography CrudeExtract->SPE FractionatedExtract Fractionated Extract SPE->FractionatedExtract PrepHPLC Preparative HPLC FractionatedExtract->PrepHPLC Fractions Collect Fractions PrepHPLC->Fractions PurityAnalysis Analytical HPLC Purity Check Fractions->PurityAnalysis PurityAnalysis->PrepHPLC Reprocess impure fractions PureProduct Pure this compound PurityAnalysis->PureProduct

Figure 1. General workflow for the purification of this compound.
Representative Preparative HPLC Protocol

This protocol is a representative method based on common practices for purifying cyclic peptides from marine sponges.

Table 1: Preparative HPLC Parameters

ParameterValue
Instrument Preparative HPLC System
Column Reversed-Phase C18, 10 µm, 250 x 20 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 10 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 1-5 mL (depending on sample concentration)
Sample Preparation Dissolve the fractionated extract in a minimal volume of methanol (B129727) or DMSO and dilute with Mobile Phase A.

Data Presentation

The following table summarizes hypothetical quantitative data from a successful purification run to serve as a benchmark.

Table 2: Purification Summary of this compound

Purification StepTotal Weight (mg)Purity of this compound (%)Yield of this compound (%)
Crude Extract10,000~1100
SPE Fraction500~2090
Preparative HPLC (Pool 1)85>9575
Re-purification (Pool 2)10>985
Final Pure Product 95 >98 80

Troubleshooting Logic Diagram

The following diagram provides a logical approach to troubleshooting common HPLC issues during the purification of this compound.

HPLC Troubleshooting Logic Start Problem with HPLC Chromatogram ProblemType Identify Problem Type Start->ProblemType PeakShape Poor Peak Shape (Tailing, Broadening) ProblemType->PeakShape Peak Shape Resolution Poor Resolution ProblemType->Resolution Resolution Baseline Noisy or Drifting Baseline ProblemType->Baseline Baseline CheckColumn Check Column Health PeakShape->CheckColumn CheckMobilePhase Check Mobile Phase CheckColumn->CheckMobilePhase OK ReplaceColumn Replace Column/ Guard Column CheckColumn->ReplaceColumn Degraded CheckSample Check Sample Prep CheckMobilePhase->CheckSample OK OptimizeMP Optimize Mobile Phase (e.g., add TFA, adjust pH) CheckMobilePhase->OptimizeMP Incorrect AdjustSampleSolvent Adjust Sample Solvent CheckSample->AdjustSampleSolvent Incompatible OptimizeGradient Optimize Gradient (shallower slope) Resolution->OptimizeGradient ReduceLoad Reduce Sample Load Resolution->ReduceLoad CheckSystem Check System for Leaks/Bubbles Baseline->CheckSystem FreshMP Use Fresh Mobile Phase Baseline->FreshMP

Figure 2. Troubleshooting logic for HPLC purification.

Technical Support Center: Addressing Off-Target Effects of Cyclotheonellazole A in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Cyclotheonellazole A (CTA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of CTA in your cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound (CTA)?

A1: this compound is a natural macrocyclic peptide known to be a potent inhibitor of elastase, a serine protease.[1] It has shown high efficacy against both porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE).

Q2: What is the reported cytotoxicity of CTA?

A2: Studies have indicated that CTA exhibits low cytotoxicity in various cell lines. For instance, in human lung epithelial cells (BEAS-2B) and ACE2-overexpressing 293T cells, CTA did not show significant cytotoxicity at concentrations up to 100 μM.[2] Similarly, cyclotheonellazoles D-E, which are related compounds, did not affect the viability of human breast, ovarian, and colon cancer cells at concentrations greater than 100 μM.[3]

Q3: Are there any known off-target activities of CTA?

Q4: How can I determine if the observed phenotype in my experiment is due to an off-target effect of CTA?

A4: Distinguishing on-target from off-target effects is a critical aspect of using small molecule inhibitors. A multi-pronged approach is recommended:

  • Use a structurally distinct elastase inhibitor: If a different, structurally unrelated elastase inhibitor recapitulates the phenotype observed with CTA, it is more likely an on-target effect.

  • Employ a negative control: A structurally similar but inactive analog of CTA, if available, can be a powerful tool. An observed effect with the active compound but not the inactive analog points towards an on-target mechanism.

  • Vary CTA concentration: On-target effects should typically occur at concentrations consistent with the IC50 for elastase inhibition. Effects observed only at much higher concentrations may suggest off-target interactions.

  • Genetic knockdown/knockout of the target: If reducing the expression of elastase (e.g., using siRNA or CRISPR) mimics the effect of CTA, this provides strong evidence for an on-target mechanism.

Troubleshooting Guides

This section provides guidance on how to investigate and address unexpected or unintended effects observed during experiments with this compound.

Issue 1: Unexpected Cell Morphology Changes or Effects on Cell Adhesion

Possible Cause: Off-target effects on the actin cytoskeleton or Rho-associated protein kinase (ROCK) signaling.

Troubleshooting Workflow:

A Unexpected cell morphology changes observed B Perform Phalloidin (B8060827) Staining to visualize F-actin A->B D Assess ROCK activity (e.g., Western blot for phosphorylated MYPT1) A->D C Analyze for changes in stress fibers, filopodia, or lamellipodia B->C E Consider co-treatment with a specific ROCK inhibitor (e.g., Y-27632) as a control D->E F Phenotype rescued by ROCK inhibitor? E->F G Potential off-target effect on ROCK pathway F->G Yes H Phenotype not rescued F->H No I Investigate other cytoskeletal regulators H->I

Caption: Troubleshooting workflow for unexpected cell morphology changes.

Suggested Actions & Experimental Protocols:

  • Phalloidin Staining: Use fluorescently labeled phalloidin to stain the filamentous actin (F-actin) and visualize the actin cytoskeleton. Compare the morphology of CTA-treated cells with vehicle-treated controls. Look for alterations in stress fiber formation, cell spreading, and the presence of membrane ruffles or filopodia.

  • ROCK Inhibition Assay: The Rho-ROCK pathway is a key regulator of the actin cytoskeleton and cell contractility. Assess the phosphorylation status of myosin phosphatase target subunit 1 (MYPT1), a downstream target of ROCK, via Western blot. Increased phosphorylation may indicate off-target activation of the ROCK pathway.

Issue 2: Unexplained Cell Death or Apoptosis

Possible Cause: Off-target induction of apoptotic pathways.

Troubleshooting Workflow:

A Unexpected cell death observed B Perform TUNEL assay to confirm apoptosis A->B C Apoptosis confirmed? B->C D Investigate apoptotic pathway C->D Yes K Consider other cell death mechanisms (e.g., necrosis, autophagy) C->K No E Western blot for cleaved caspases (e.g., Caspase-3, -8, -9) D->E F Assess mitochondrial involvement (e.g., cytochrome c release) D->F H Consider co-treatment with pan-caspase inhibitor (e.g., Z-VAD-FMK) D->H G Determine involvement of intrinsic or extrinsic pathway E->G F->G I Cell death blocked? H->I J Apoptosis is caspase-dependent I->J Yes A Inconsistent or non-reproducible phenotype B Verify CTA stability in cell culture media A->B C Perform Cellular Thermal Shift Assay (CETSA) to confirm target engagement A->C D Target engagement confirmed? C->D E Investigate other experimental variables (e.g., cell passage number, serum batch) D->E Yes F Optimize CTA concentration and incubation time D->F No G Consider off-target profiling F->G

References

Technical Support Center: Enhancing the Bioavailability of Cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Cyclotheonellazole A (CTL-A). The focus is on strategies to improve its bioavailability for enhanced therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: We are observing low in vivo efficacy with our synthetic this compound despite its high in vitro potency as an elastase inhibitor. Could this be a bioavailability issue?

A1: Yes, it is highly probable that the observed low in vivo efficacy is linked to poor bioavailability. This compound, as a natural macrocyclic peptide, likely faces several challenges that can limit its systemic exposure when administered orally or even via other routes. These challenges often include:

  • Poor Aqueous Solubility: Large cyclic peptides can have low solubility in aqueous solutions, which is the first barrier to absorption.

  • Low Permeability: The molecular size and structure of CTL-A may hinder its ability to pass through biological membranes, such as the intestinal epithelium.

  • Metabolic Instability: Peptides are susceptible to degradation by proteases and other enzymes in the gastrointestinal tract and liver (first-pass metabolism).

  • Rapid Clearance: Once in circulation, the compound might be quickly eliminated from the body.

Addressing these factors through formulation or chemical modification is crucial for improving in vivo outcomes.

Q2: What are the initial steps to consider for improving the solubility of this compound in our experimental formulations?

A2: Enhancing the solubility of this compound is a critical first step. Here are some common starting points:

  • Co-solvents: Employing pharmaceutically acceptable co-solvents can significantly increase solubility.

  • pH Adjustment: If CTL-A has ionizable groups, adjusting the pH of the formulation can improve its solubility.

  • Surfactants: The use of non-ionic surfactants can help to solubilize hydrophobic molecules by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[1][2]

Q3: Can chemical modification of the this compound structure improve its bioavailability?

A3: Chemical modification is a powerful strategy for enhancing the bioavailability of therapeutic peptides.[3] For this compound, several approaches could be explored:

  • Prodrug Strategy: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to mask functionalities that hinder absorption or to improve solubility.

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the molecule can increase its hydrodynamic size, which can protect it from enzymatic degradation and reduce renal clearance, thereby prolonging its circulation time.

  • Amino Acid Substitution: Synthesizing analogues of CTL-A with modified amino acid residues can improve its stability and permeability. Structure-activity relationship (SAR) studies are essential to ensure that the desired biological activity is retained.[4]

Q4: What advanced formulation strategies can be employed to enhance the systemic exposure of this compound?

A4: For a molecule like this compound, advanced drug delivery systems are often necessary to overcome significant bioavailability hurdles. Key strategies include:

  • Lipid-Based Formulations: These are a promising option for improving the oral bioavailability of poorly soluble drugs.[5] They can enhance drug solubilization and promote lymphatic transport, which bypasses the first-pass metabolism in the liver. Self-emulsifying drug delivery systems (SEDDS) are a notable example.[5]

  • Nanoparticle-Based Systems: Encapsulating CTL-A into nanoparticles can protect it from degradation, control its release, and improve its absorption.[6] Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes are common types of nanocarriers.

  • Hydrogels: For localized delivery or controlled release, injectable or implantable hydrogels can be a suitable option.[7][8]

Troubleshooting Guides

Problem 1: High variability in plasma concentrations of this compound across experimental animals.

Potential Cause Troubleshooting Step Expected Outcome
Poor formulation homogeneity Ensure the formulation is a clear, uniform solution or a stable, well-dispersed suspension before each administration.Reduced variability in plasma concentration profiles.
Inconsistent administration Standardize the administration technique (e.g., gavage volume, injection site) across all animals.More consistent and reproducible pharmacokinetic data.
Food effects For oral administration, ensure consistent fasting or feeding protocols for all animals, as food can significantly impact drug absorption.Minimized influence of physiological variability on drug absorption.
Precipitation of CTL-A upon administration If using a formulation with co-solvents, the drug may precipitate upon contact with aqueous physiological fluids. Consider using a formulation that maintains solubility in vivo, such as a lipid-based system or a nanoparticle formulation.Improved and more consistent absorption.

Problem 2: this compound degrades rapidly in in vitro stability assays (e.g., simulated gastric or intestinal fluid).

Potential Cause Troubleshooting Step Expected Outcome
Enzymatic degradation Incorporate protease inhibitors into the formulation (for in vivo studies) or the assay medium (for in vitro studies) to assess the extent of enzymatic degradation.Slower degradation rate, confirming enzymatic susceptibility.
pH-mediated degradation Evaluate the stability of CTL-A across a range of pH values to identify the pH of maximum stability.Identification of an optimal pH range for formulation development.
Hydrolysis Protect the labile bonds within the CTL-A structure from hydrolysis by encapsulating the molecule in a protective carrier like a nanoparticle or by formulating it in a non-aqueous lipid-based system.Enhanced stability in aqueous environments.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the potential improvements in the pharmacokinetic parameters of this compound with different formulation strategies. This data is for illustrative purposes only and is not derived from actual experimental results for CTL-A.

Formulation Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (%)
CTL-A in Saline10IV25000.13000100
CTL-A in Saline50Oral< 10-< 50< 1
CTL-A in 20% HP-β-CD50Oral5022501.7
CTL-A in SEDDS50Oral2001.512008.0
CTL-A in PLGA Nanoparticles50Oral1504180012.0

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; HP-β-CD: Hydroxypropyl-beta-cyclodextrin; SEDDS: Self-emulsifying drug delivery system; PLGA: Poly(lactic-co-glycolic acid).

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

  • Component Selection:

    • Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).

    • Surfactant: Select a non-ionic surfactant with a high HLB value (e.g., Kolliphor EL, Tween 80).

    • Co-surfactant/Co-solvent: Select a co-surfactant or co-solvent to improve drug solubility and emulsification (e.g., Transcutol HP, PEG 400).

  • Formulation Development:

    • Screen different combinations of oil, surfactant, and co-surfactant to identify a mixture that forms a stable emulsion upon dilution with water.

    • Construct a pseudo-ternary phase diagram to determine the optimal ratio of the components.

  • Preparation of CTL-A SEDDS:

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40°C and vortex until a homogenous, clear solution is formed.

    • Add the calculated amount of this compound to the mixture.

    • Continue vortexing and gentle heating until the drug is completely dissolved.

    • Allow the formulation to cool to room temperature.

  • Characterization:

    • Emulsion Droplet Size Analysis: Dilute the SEDDS formulation with water (e.g., 1:100) and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Drug Content: Determine the concentration of CTL-A in the formulation using a validated analytical method (e.g., HPLC-UV).

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment solubility Solubility Screening (Co-solvents, pH, Surfactants) formulation_dev Advanced Formulation (SEDDS, Nanoparticles) solubility->formulation_dev Select Lead Strategy characterization Physicochemical Characterization (Size, Drug Load) formulation_dev->characterization stability Stability Assays (Simulated GI Fluids) characterization->stability permeability Permeability Studies (e.g., Caco-2 monolayers) stability->permeability pk_studies Pharmacokinetic Studies (Rodent Models) permeability->pk_studies Select Candidate Formulation efficacy Efficacy Studies (Disease Models) pk_studies->efficacy

Caption: Workflow for developing and evaluating bioavailability-enhanced formulations of this compound.

Signaling_Pathway cluster_absorption Oral Drug Absorption Pathway CTL_A_Formulation CTL-A Formulation (e.g., SEDDS) Lumen GI Lumen CTL_A_Formulation->Lumen Administration Epithelium Intestinal Epithelium Lumen->Epithelium Absorption Portal_Vein Portal Vein Epithelium->Portal_Vein Standard Pathway Lymphatics Lymphatic System Epithelium->Lymphatics Lipid Uptake Pathway (Bypasses Liver) Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Lymphatics->Systemic_Circulation Liver->Systemic_Circulation Metabolites + Drug

Caption: Simplified diagram of oral drug absorption pathways, highlighting the benefit of lipid-based formulations.

References

Technical Support Center: Modifying Cyclotheonellazole A for Improved Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclotheonellazole A (CTL-A) modification. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of CTL-A analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: this compound (CTL-A) is a naturally occurring cyclic peptide that has been identified as a highly potent inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease involved in a variety of inflammatory diseases, making CTL-A a promising lead compound for drug development.

Q2: What are the key structural features of this compound responsible for its inhibitory activity?

A2: Structure-activity relationship (SAR) studies have revealed that the α-keto-β-amino acid residue and the sulfonic acid moiety are critical for the potent elastase inhibitory activity of CTL-A. Modification or removal of these groups typically leads to a significant decrease in potency.[1]

Q3: I am considering synthesizing CTL-A analogs. Which positions are most amenable to modification to explore and improve target specificity?

A3: Based on current literature, modifications can be explored at several positions. However, to maintain high potency, it is advisable to keep the α-keto-β-amino acid and sulfonic acid functionalities intact. Exploring modifications of other amino acid residues within the macrocycle could lead to altered specificity profiles. For instance, altering the side chains of the proteinogenic amino acids or modifying the thiazole-containing residue could be a starting point.

Q4: Are there any known off-targets for this compound?

A4: While CTL-A is a potent elastase inhibitor, its activity against other proteases has been investigated. Some analogs have shown modest inhibition of chymotrypsin (B1334515) and SARS-CoV-2 3CLpro.[2] Researchers should consider screening their novel analogs against a panel of relevant proteases to determine their specificity profile.

Q5: Where can I find detailed protocols for the synthesis of CTL-A and its analogs?

A5: The total synthesis of this compound has been reported in the scientific literature.[1][3] This support center provides a condensed and user-friendly version of key experimental protocols in the "Experimental Protocols" section below. For a complete, step-by-step guide, it is recommended to consult the supplementary information of the primary research articles.

Troubleshooting Guides

Synthesis & Purification
Issue Possible Cause(s) Troubleshooting Steps
Low yield during macrocyclization 1. Unfavorable peptide conformation for cyclization.2. Intermolecular side reactions (dimerization/oligomerization).3. Inefficient coupling reagents.1. Introduce turn-inducing residues (e.g., Proline, D-amino acids) into the linear precursor to pre-organize it for cyclization.2. Perform the cyclization reaction under high dilution conditions (0.1-1 mM) to favor intramolecular reaction.3. Screen different coupling reagents (e.g., HATU, HBTU, PyBOP) and additives (e.g., HOAt).
Difficulty in synthesizing the α-keto-β-amino acid residue The α-keto-β-amino acid moiety is prone to side reactions and epimerization.1. Utilize a well-established synthetic route, such as a three-component masked acyl cyanide (MAC) reaction.[1][3]2. Carefully control reaction conditions (temperature, stoichiometry) to minimize side products.3. Consider using protecting groups for the α-keto and β-amino functionalities that are stable under the coupling conditions and can be removed without affecting the rest of the peptide.
Challenges with installing the sulfonic acid group The oxidation of the sulfur-containing residue to a sulfonic acid can be challenging on a complex peptide.1. Perform the oxidation as one of the final steps in the synthesis to avoid interference with other functional groups.2. Use a robust oxidizing agent such as Oxone in the presence of a suitable buffer (e.g., NaOAc in HOAc).3. Carefully monitor the reaction progress by LC-MS to avoid over-oxidation or degradation of the peptide.
Poor solubility of the peptide precursor The presence of multiple non-proteinogenic and hydrophobic residues can lead to aggregation and poor solubility.1. Use a solvent system that is known to solubilize complex peptides, such as DMF or NMP.2. The incorporation of solubilizing tags or protecting groups that can be cleaved at a later stage may be beneficial.
Difficult purification of the final product The cyclic nature and the presence of multiple functional groups can lead to complex chromatograms and co-eluting impurities.1. Utilize high-resolution preparative HPLC with a suitable column (e.g., C18) and a carefully optimized gradient of acetonitrile (B52724) in water with a TFA modifier.2. Consider a multi-step purification strategy, potentially involving different chromatographic modes (e.g., reverse-phase followed by ion-exchange).
Biological Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability in elastase inhibition assay results 1. Inconsistent enzyme activity.2. Instability of the inhibitor in the assay buffer.3. Pipetting errors.1. Aliquot the enzyme stock and avoid repeated freeze-thaw cycles. Always run a positive control (e.g., Sivelestat) to ensure consistent enzyme activity.2. Check the solubility and stability of your CTL-A analog in the assay buffer. The use of a small percentage of DMSO may be necessary.3. Use calibrated pipettes and ensure proper mixing of reagents.
No or very low inhibitory activity observed 1. The synthesized compound is not the correct structure.2. The key functional groups (α-keto, sulfonic acid) have been unintentionally modified or degraded.3. The compound has precipitated out of the assay solution.1. Confirm the identity and purity of your compound using high-resolution mass spectrometry and NMR.2. Re-evaluate the final deprotection and purification steps to ensure the integrity of the critical functional groups.3. Visually inspect the assay wells for any signs of precipitation. If necessary, adjust the concentration of the compound or the amount of co-solvent (e.g., DMSO).
Discrepancy between reported and observed IC50 values Differences in assay conditions (e.g., enzyme source, substrate concentration, incubation time) can lead to variations in IC50 values.[1]1. Carefully document and report your assay conditions.2. When comparing with literature values, ensure that the experimental setups are as similar as possible.3. Run a known inhibitor with a well-established IC50 value under your assay conditions to validate your experimental setup.

Data Presentation

Structure-Activity Relationship of this compound Analogs against Human Neutrophil Elastase (HNE)
Compound Modification from this compound IC50 (nM) against HNE Reference
This compound-321[1]
Sivelestat (Reference Inhibitor)-704[1]
Analog 38Sodium sulfonate replaced with sulfonic acidComparable to CTL-A[1]
Analogs 33-36Oxidized sulfur (sulfonic acid) replaced with thioethersInactive[1]
Analog 42α-keto group replaced with an α-hydroxy groupDiminished activity[1]
Cyclotheonellazole DVaries from CTL-A16.0[2]
Cyclotheonellazole EVaries from CTL-A25.1[2]
Cyclotheonellazole FVaries from CTL-A61.8[2]
Cyclotheonellazole GVaries from CTL-A20.1[2]
Cyclotheonellazole HVaries from CTL-A25.3[2]
Cyclotheonellazole IVaries from CTL-A26.5[2]

Note: The exact structures of Cyclotheonellazoles D-I differ from CTL-A in their amino acid sequence and are detailed in the cited literature.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) for CTL-A Linear Precursor

This protocol outlines the general steps for the manual synthesis of the linear peptide precursor of this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids (including non-proteinogenic residues)

  • Rink Amide resin

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Washing solvents (DMF, DCM, MeOH)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF, DCM, and DMF.

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage from Resin:

    • After the final amino acid is coupled, wash the resin with DMF, DCM, and MeOH and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Macrocyclization of the Linear Peptide

Materials:

  • Crude linear peptide

  • High-purity DMF

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

Procedure:

  • Dissolve the crude linear peptide in a minimal amount of DMF.

  • In a separate, larger vessel, prepare a solution of HATU (1.5 eq.) and DIPEA (3 eq.) in DMF. The volume should be sufficient to achieve a final peptide concentration of approximately 0.5 mM.

  • Using a syringe pump, add the peptide solution to the coupling reagent solution dropwise over a period of 4-6 hours with constant stirring.

  • Allow the reaction to proceed for an additional 12-18 hours after the addition is complete.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Proceed with purification.

Human Neutrophil Elastase (HNE) Inhibition Assay

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • Test compounds (CTL-A analogs) and a reference inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.

  • Add 160 µL of HNE solution (at a pre-determined optimal concentration) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

  • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation spps Solid-Phase Peptide Synthesis (Linear Precursor) cleavage Cleavage from Resin spps->cleavage macrocyclization Macrocyclization cleavage->macrocyclization purification HPLC Purification macrocyclization->purification characterization Characterization (MS, NMR) purification->characterization assay_prep Assay Preparation (Inhibitor Dilutions) characterization->assay_prep Purified Analog incubation Incubation with HNE assay_prep->incubation reaction Substrate Addition incubation->reaction detection Fluorescence Detection reaction->detection analysis IC50 Determination detection->analysis

Caption: A generalized workflow for the synthesis, purification, and biological evaluation of this compound analogs.

signaling_pathway cluster_inflammation Inflammatory Response cluster_damage Tissue Damage cluster_intervention Therapeutic Intervention Neutrophil Neutrophil Activation HNE_Release HNE Release Neutrophil->HNE_Release Degradation Degradation HNE_Release->Degradation HNE ECM Extracellular Matrix (e.g., Elastin) ECM->Degradation CTLA This compound (or Analog) CTLA->HNE_Release Inhibition

Caption: The mechanism of action of this compound in inhibiting HNE-mediated tissue degradation during inflammation.

References

Navigating Batch-to-Batch Variability of Synthetic Cyclotheonellazole A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic cyclotheonellazole A (CTL-A). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges arising from the batch-to-batch variability of this potent elastase inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CTL-A) is a natural macrocyclic peptide that has been successfully synthesized.[1][2][3][4] It is a highly potent inhibitor of elastase, a serine protease implicated in various pathological conditions, including acute lung injury.[1] Its mechanism of action involves the interaction of its α-keto-β-amino acid moiety with the serine residue in the active site of elastase, leading to the inhibition of its enzymatic activity.

Q2: We are observing lower than expected potency with our new batch of synthetic CTL-A. What could be the cause?

A2: Discrepancies in potency between different batches of synthetic CTL-A can arise from several factors. One possibility is a difference in the purity of the compound. The complex, multi-step synthesis of CTL-A can lead to the formation of closely related impurities or diastereomers that may be difficult to separate and could have lower or no biological activity. It has also been noted that variations in experimental conditions, such as the source of the enzyme, substrate concentration, and incubation time, can lead to different measured potencies. We recommend verifying the purity of your batch via HPLC and carefully controlling your assay conditions.

Q3: What are the recommended storage and handling conditions for synthetic CTL-A?

A3: As a peptide, synthetic CTL-A is susceptible to degradation. For long-term storage, it is recommended to store the lyophilized powder at -20°C or colder, protected from moisture. For short-term use, stock solutions can be prepared and stored at -20°C for up to one month, although preparing fresh solutions is always preferable to ensure maximum activity. Avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: Are there known impurities that can affect the activity of synthetic CTL-A?

A4: The total synthesis of CTL-A involves numerous steps, including complex cyclization and oxidation reactions. Potential impurities could include precursors from the synthesis, diastereomers, or oxidized/reduced forms of the final compound. For example, the oxidation state of a sulfur atom within the molecule has been shown to be crucial for its inhibitory activity. Any variation in the final oxidation step during synthesis could lead to a heterogeneous mixture with reduced overall potency.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values between experiments.
  • Possible Cause 1: Batch-to-batch variability in CTL-A.

    • Solution:

      • Purity Assessment: Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Compare the chromatograms to identify any differences in the impurity profile.

      • Quantitative Analysis: If possible, perform quantitative NMR (qNMR) to determine the exact concentration of the active compound in each batch.

      • Standardization: If significant variability is confirmed, consider pooling multiple batches to create a larger, more homogenous stock for a series of experiments.

  • Possible Cause 2: Variability in experimental conditions.

    • Solution:

      • Standard Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for your elastase inhibition assay.

      • Reagent Consistency: Use the same batch of reagents (enzyme, substrate, buffer) for all comparative experiments.

      • Positive Control: Include a well-characterized standard elastase inhibitor in every assay to monitor the consistency of the experimental setup.

Issue 2: Poor solubility of CTL-A in aqueous buffers.
  • Possible Cause: Hydrophobic nature of the macrocycle.

    • Solution:

      • Solvent Selection: Dissolve the lyophilized CTL-A in a small amount of a polar aprotic solvent like DMSO before preparing the final aqueous solution.

      • Concentration: Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid affecting the biological system.

      • Sonication: Gentle sonication can aid in the dissolution of the compound.

Experimental Protocols

Elastase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against neutrophil elastase.

  • Reagents and Materials:

    • Human Neutrophil Elastase (HNE)

    • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA)

    • Synthetic this compound

    • DMSO

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a stock solution of CTL-A in DMSO (e.g., 10 mM).

    • Create a serial dilution of the CTL-A stock solution in the assay buffer.

    • In a 96-well plate, add 50 µL of the diluted CTL-A or vehicle control (assay buffer with the same final DMSO concentration).

    • Add 25 µL of HNE solution (pre-diluted in assay buffer to the desired concentration) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

    • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) every minute for 30 minutes.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: Example of Batch Purity and Potency Data

Batch IDPurity (by HPLC)IC50 (nM) against Human Neutrophil Elastase
CTL-A-00198.5%1.2
CTL-A-00295.2%5.8
CTL-A-00399.1%0.9

Visualizations

Elastase_Inhibition_Pathway Neutrophil_Activation Neutrophil Activation (e.g., by inflammation) Elastase_Release Elastase Release Neutrophil_Activation->Elastase_Release Elastin_Degradation Elastin Degradation (Tissue Damage) Elastase_Release->Elastin_Degradation CTL_A This compound Inhibition Inhibition CTL_A->Inhibition Inhibition->Elastase_Release

Caption: Mechanism of elastase inhibition by this compound.

Troubleshooting_Workflow start Inconsistent Biological Activity Observed check_purity Assess Purity of CTL-A Batch (HPLC, MS) start->check_purity is_pure Is Purity >95% and Consistent with Previous Batches? check_purity->is_pure check_assay Review and Standardize Assay Protocol (SOPs) is_pure->check_assay Yes contact_supplier Contact Supplier for Replacement/Further Analysis is_pure->contact_supplier No use_control Include Standard Inhibitor as Positive Control check_assay->use_control problem_solved Problem Resolved use_control->problem_solved

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

comparing the efficacy of cyclotheonellazole A with other elastase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic agents targeting inflammatory diseases, the inhibition of human neutrophil elastase (HNE) remains a critical area of research. A recent study highlights the superior efficacy of Cyclotheonellazole A (CTL-A), a natural macrocyclic peptide, in comparison to established elastase inhibitors. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, focusing on quantitative data and experimental methodologies.

Neutrophil elastase is a serine protease that, under pathological conditions, can lead to excessive tissue degradation and inflammatory responses, implicating it in diseases such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1] The development of potent and specific elastase inhibitors is therefore of significant therapeutic interest.

This compound has demonstrated significantly greater potency against both porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE) compared to Sivelestat, a commercially available inhibitor.[2] In vivo studies further support these findings, showing that CTL-A is more effective at alleviating acute lung injury in mouse models than Sivelestat.[2][3]

Comparative Efficacy: In Vitro Inhibition

The inhibitory activities of this compound and other elastase inhibitors are summarized below. The data clearly indicates the superior potency of this compound.

InhibitorTarget EnzymeIC50 (µM)Inhibition Constant (Ki)
This compound (CTL-A) Porcine Pancreatic Elastase (PPE)0.114 ± 0.002[2]Not Reported
Human Neutrophil Elastase (HNE)0.321 ± 0.003[2]Not Reported
Sivelestat Porcine Pancreatic Elastase (PPE)2.96 ± 0.128[2]Not Reported
Human Neutrophil Elastase (HNE)0.704 ± 0.132[2]200 nM[4]
EPI-HNE-4 Human Neutrophil Elastase (HNE)Not Reported5.45 x 10⁻¹² M[5]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Ki: Inhibition constant. A lower value indicates a stronger inhibitor.

In Vivo Efficacy

In a mouse model of acute lung injury, this compound was shown to be more effective than Sivelestat in reducing lung edema and overall pathological deterioration.[2][6] This suggests that the potent in vitro activity of CTL-A translates to superior performance in a biological system.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of IC50 Values for Elastase Inhibition

This protocol was utilized to determine the in vitro efficacy of this compound and Sivelestat.[2]

Materials:

  • EnzChek® Elastase Assay Kit

  • Porcine Pancreatic Elastase (PPE)

  • Human Neutrophil Elastase (HNE)

  • This compound (CTL-A)

  • Sivelestat

  • Elastin (B1584352) substrate

  • Assay Buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)[7]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of the elastin substrate at a concentration of 25 µg/mL in the assay buffer.

  • Prepare stock solutions of PPE (0.4 U/mL) and HNE (0.2 U/mL) in the assay buffer.

  • Prepare a dilution series of CTL-A and Sivelestat in the assay buffer.

  • To the wells of a 96-well microplate, add the elastin substrate, the respective enzyme (PPE or HNE), and varying concentrations of the inhibitor (CTL-A or Sivelestat).

  • Incubate the plate at room temperature for 40 minutes.

  • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

  • The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in enzyme activity compared to the control (no inhibitor).

In Vivo Mouse Model of Acute Lung Injury

This model was used to compare the in vivo efficacy of this compound and Sivelestat.[2][3]

Animal Model:

  • Male C57BL mice[3]

Procedure:

  • Induce acute lung injury in the mice. The specific method of induction (e.g., administration of lipopolysaccharide or bleomycin) should be consistent with established protocols.[3]

  • Administer this compound or Sivelestat to the treatment groups. A control group should receive a vehicle.

  • After a predetermined time period, sacrifice the animals and collect lung tissue.

  • Assess the degree of lung injury by measuring parameters such as:

    • Lung edema (wet-to-dry weight ratio)

    • Histopathological analysis of lung tissue sections

    • Levels of inflammatory markers in bronchoalveolar lavage fluid

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the role of neutrophil elastase in acute lung injury and the general workflow for evaluating elastase inhibitors.

G cluster_pathway Neutrophil Elastase in Acute Lung Injury Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation NE_Release->ECM_Degradation Epithelial_Injury Epithelial & Endothelial Injury NE_Release->Epithelial_Injury ALI Acute Lung Injury (ALI) ECM_Degradation->ALI Inflammatory_Cytokines Pro-inflammatory Cytokine Release Epithelial_Injury->Inflammatory_Cytokines Epithelial_Injury->ALI Inflammatory_Cytokines->Neutrophil_Activation Amplification Loop

Caption: Role of Neutrophil Elastase in ALI.

G cluster_workflow Experimental Workflow for Elastase Inhibitor Screening Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Incubate Enzyme with Inhibitor Prepare_Reagents->Incubation Add_Substrate Add Fluorogenic/ Chromogenic Substrate Incubation->Add_Substrate Measure_Activity Measure Enzyme Activity (Spectrophotometry/Fluorometry) Add_Substrate->Measure_Activity Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Activity->Data_Analysis

Caption: Workflow for Elastase Inhibitor Assay.

References

Validating Cyclotheonellazole A's Attack on Elastase: A Mutagenesis-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Cyclotheonellazole A (CTL-A), a potent natural macrocyclic peptide, has emerged as a promising inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases, including acute lung injury. The prevailing hypothesis for its mechanism of action centers on the interaction of its α-keto group with the catalytic triad (B1167595) of HNE, particularly the serine 195 (Ser-195) residue, leading to the formation of a stable tetrahedral intermediate. This guide provides a comparative analysis of CTL-A's performance and validates its proposed mechanism through the lens of mutagenesis studies on serine proteases, offering researchers a detailed overview of the experimental evidence.

While direct mutagenesis studies on elastase specifically testing its interaction with this compound are not extensively available in the public domain, the validation of its mechanism can be inferred from a wealth of research on the mutagenesis of the catalytic triad in serine proteases and the structure-activity relationships of CTL-A analogs. This guide will synthesize this information and compare CTL-A with another well-characterized HNE inhibitor, Sivelestat.

Comparative Inhibitory Potency

This compound demonstrates significantly higher potency against both porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE) compared to Sivelestat. The inhibitory concentrations (IC50) highlight this difference, positioning CTL-A as a highly effective elastase inhibitor.

InhibitorTarget EnzymeIC50 ValueReference
This compound Porcine Pancreatic Elastase (PPE)0.114 ± 0.002 µM[1]
Human Neutrophil Elastase (HNE)0.321 ± 0.003 µM[1]
Sivelestat Porcine Pancreatic Elastase (PPE)2.96 ± 0.128 µM[1]
Human Neutrophil Elastase (HNE)0.704 ± 0.132 µM[1]
Human Neutrophil Elastase (HNE)44 nM[2]
Cyclotheonellazoles D-I Elastase16.0 to 61.8 nM[3]

Validating the Mechanism of Action through Mutagenesis

The core of serine protease activity lies in its catalytic triad, comprising Serine-195, Histidine-57, and Aspartate-102. Mutagenesis of these residues has been a cornerstone in validating the mechanism of action of various inhibitors.

The Role of Serine-195

The nucleophilic attack by the hydroxyl group of Ser-195 on the carbonyl carbon of the substrate is the initial and critical step in peptide bond hydrolysis. It is hypothesized that the α-keto group of this compound acts as a transition-state analog, forming a stable hemiacetal with Ser-195.

Studies on anhydro-elastase, where the Ser-195 has been chemically converted to dehydroalanine, provide strong evidence for the importance of this residue in the binding of inhibitors that form covalent adducts.[4][5] While these studies did not use CTL-A, they demonstrated that inhibitors which acylate the active-site serine bind with lower affinity to the Ser-195-modified enzyme.[4][5] This supports the hypothesis that the interaction with Ser-195 is crucial for potent inhibition by compounds like CTL-A.

Logical Framework for Mutagenesis-Based Validation

The following diagram illustrates the logical flow of how site-directed mutagenesis would be used to definitively validate the mechanism of action of this compound.

G cluster_hypothesis Hypothesized Mechanism cluster_validation Mutagenesis Validation CTL_A This compound (α-keto group) Elastase_WT Wild-Type Elastase (Ser-195) CTL_A->Elastase_WT Forms stable tetrahedral intermediate Inhibition_Assay Inhibition Assay with CTL-A CTL_A->Inhibition_Assay Elastase_WT->Inhibition_Assay Control Mutagenesis Site-Directed Mutagenesis of Elastase Elastase_Mutant Mutant Elastase (e.g., Ser195Ala) Mutagenesis->Elastase_Mutant Elastase_Mutant->Inhibition_Assay Result Expected Result: Markedly increased IC50 (Reduced Potency) Inhibition_Assay->Result Conclusion Conclusion: Mechanism Validated Result->Conclusion

Caption: Logical workflow for validating CTL-A's mechanism via mutagenesis.

Experimental Protocols

To provide a comprehensive guide for researchers, detailed methodologies for key experiments are outlined below.

Site-Directed Mutagenesis of Human Neutrophil Elastase

This protocol describes the generation of an elastase mutant, for example, substituting Serine-195 with Alanine (S195A).

a. Plasmid Template: A mammalian expression vector containing the full-length cDNA for human neutrophil elastase.

b. Primer Design:

  • Forward Primer: 5'-G GAC GGC GAC TCC GGC GCC CCC CTG TAC GAC G-3'

  • Reverse Primer: 5'-C GTC GTA CAG GGG GGGC GCC GGA GTC GCC GTC C-3' (Note: The bolded codons represent the change from TCC (Serine) to GCC (Alanine). Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.)

c. PCR Amplification:

  • Use a high-fidelity DNA polymerase.

  • Cycling Conditions:

    • Initial Denaturation: 95°C for 2 minutes

    • 20 Cycles:

      • Denaturation: 95°C for 20 seconds

      • Annealing: ~55°C for 10 seconds

      • Elongation: 70°C for a time dependent on plasmid size

    • Final Elongation: 70°C for 5 minutes

d. DpnI Digestion:

  • Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA.

  • Incubate at 37°C for 1-2 hours.

e. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Select for transformed cells on appropriate antibiotic-containing agar (B569324) plates.

f. Verification:

  • Isolate plasmid DNA from selected colonies.

  • Confirm the desired mutation by DNA sequencing.

g. Protein Expression and Purification:

  • Transfect the mutated plasmid into a suitable host cell line (e.g., HEK293 or Pichia pastoris) for protein expression.[6]

  • Purify the recombinant mutant elastase using affinity chromatography.[7][8][9]

Elastase Inhibition Assay

This protocol details the measurement of elastase activity and its inhibition.

a. Reagents:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala3-NA). Dissolve in the assay buffer to a final concentration of 0.0044 M.

  • Enzyme: Wild-type or mutant human neutrophil elastase, diluted in assay buffer.

  • Inhibitor: this compound or Sivelestat, serially diluted to various concentrations.

b. Procedure:

  • In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor at different concentrations.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate.

  • Measure the increase in absorbance at 410 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

c. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway of Elastase in Inflammation and Inhibition

The following diagram illustrates the central role of neutrophil elastase in the inflammatory cascade and the point of intervention for inhibitors like this compound.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation Elastase_Release Neutrophil Elastase Release Neutrophil_Activation->Elastase_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) Elastase_Release->ECM_Degradation Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage CTL_A This compound CTL_A->Elastase_Release Inhibits

Caption: Inhibition of the inflammatory cascade by this compound.

Conclusion

The potent inhibitory activity of this compound against human neutrophil elastase, coupled with the foundational knowledge of serine protease mechanism derived from extensive mutagenesis studies, strongly supports its proposed mechanism of action involving the catalytic Ser-195. While direct experimental data on the effect of elastase mutations on CTL-A binding is needed for unequivocal validation, the existing evidence provides a robust framework for its classification as a highly effective, active-site directed elastase inhibitor. The provided protocols offer a clear path for researchers to further investigate and confirm these interactions, paving the way for the development of novel anti-inflammatory therapeutics.

References

Unveiling the Activity Profile of Cyclotheonellazole A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the specific activity of novel compounds is paramount. This guide provides a comprehensive cross-validation of Cyclotheonellazole A's (CTL-A) activity, comparing its cytotoxic profile against the well-established chemotherapeutic agent, Doxorubicin, across various cell lines. This objective comparison is supported by experimental data and detailed protocols to aid in the evaluation of CTL-A's therapeutic potential.

This compound, a natural macrocyclic peptide, has garnered attention as a potent inhibitor of elastase, a key enzyme implicated in various inflammatory diseases, including acute lung injury.[1][2] Unlike many natural peptides that exhibit broad cytotoxic effects, initial studies have indicated that CTL-A displays minimal to no toxicity in both normal and cancerous cell lines.[3] This unique profile suggests a high degree of selectivity, a desirable characteristic in drug development.

This guide delves into the comparative cytotoxicity of this compound, placing its activity in context with Doxorubicin, a widely used anticancer drug known for its broad-spectrum efficacy and associated cytotoxicity.

Comparative Cytotoxicity Analysis

To provide a clear benchmark for this compound's activity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of Doxorubicin in a panel of human cancer cell lines. In contrast, studies on this compound and its analogue, Cyclotheonellazole D-E, have consistently shown a lack of significant cytotoxicity at high concentrations.

Cell LineCancer TypeDoxorubicin IC50 (µM)This compound / Analogues CytotoxicityReference
MCF-7 Breast Cancer2.5No effect observed (>100 µM for Cyclotheonellazoles D-E)[3][4]
A549 Lung Cancer> 20No cytotoxicity up to 100 µM (CTL-A)[4]
HeLa Cervical Cancer2.9Not Reported[4]
HepG2 Liver Cancer12.2Not Reported[4]
UMUC-3 Bladder Cancer5.1Not Reported[4]
BFTC-905 Bladder Cancer2.3Not Reported[4]
M21 Skin Melanoma2.8Not Reported[4]
Human Ovarian Cancer Cells Ovarian CancerNot specifiedNo effect observed (>100 µM for Cyclotheonellazoles D-E)[3]
Human Colon Cancer Cells Colon CancerNot specifiedNo effect observed (>100 µM for Cyclotheonellazoles D-E)[3]
BEAS-2B Normal Lung EpithelialNot ReportedNo cytotoxicity up to 100 µM (CTL-A)
ACE2+-293T ACE2 OverexpressingNot ReportedNo cytotoxicity up to 100 µM (CTL-A)

Table 1: Comparative Cytotoxicity of Doxorubicin and this compound. IC50 values for Doxorubicin demonstrate its potent cytotoxic activity across a range of cancer cell lines. In contrast, this compound and its analogues show a significant lack of cytotoxicity, highlighting their selective mechanism of action.

Experimental Methodologies

To ensure reproducibility and facilitate further research, detailed protocols for the key assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5][6][7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

  • Formazan (B1609692) Formation: Incubate the cells for 1.5 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[1][6]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that inhibits cell viability by 50%.

Elastase Inhibition Assay

The primary mechanism of action of this compound is the inhibition of elastase. This can be quantified using a fluorometric assay.[8][9]

Protocol:

  • Reagent Preparation: Prepare a solution of porcine pancreatic elastase (0.5 units/mL) and the fluorogenic substrate, elastin (B1584352) (25 µg/mL).[8]

  • Incubation: In a 96-well microplate, mix 100 µL of the elastase solution with 50 µL of the test compound (this compound or a positive control like Sivelestat) at various concentrations. Incubate for 30 minutes at 25°C in the dark.[9]

  • Substrate Addition: Add 50 µL of the elastin substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 515 nm using a fluorescence microplate reader.[9]

  • Data Analysis: Calculate the percentage of elastase inhibition relative to the untreated control. The IC50 value represents the concentration of the inhibitor that reduces elastase activity by 50%.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the molecular mechanism of this compound, the following diagrams are provided.

G cluster_0 Comparative Cytotoxicity Workflow A Cell Seeding (Multiple Cell Lines) B Treatment with This compound A->B C Treatment with Doxorubicin (Positive Control) A->C D Incubation (e.g., 48 hours) B->D C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50 Determination) F->G H Comparison of Cytotoxic Profiles G->H G cluster_1 Mechanism of Elastase Inhibition CTL_A This compound CTL_A->Inhibition Elastase Elastase (Serine Protease) Products Degraded Products Elastase->Products Cleavage Substrate Elastin (Substrate) Substrate->Elastase Binds to active site Inhibition->Elastase

References

Comparative Analysis of Cyclotheonellazole A and its Synthetic Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the marine-derived cyclic peptide, cyclotheonellazole A, and its synthetic analogues. This document outlines their performance as potent protease inhibitors, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

This compound, a unique macrocyclic peptide originally isolated from the marine sponge Theonella aff. swinhoei, has garnered significant attention for its potent inhibitory activity against serine proteases, particularly elastase and chymotrypsin.[1][2] Its complex structure, featuring several non-proteinogenic amino acids, presents a compelling scaffold for the development of novel therapeutics targeting protease-mediated diseases such as acute lung injury (ALI).[3][4] This guide delves into a comparative analysis of this compound and its synthetic derivatives, offering insights into their structure-activity relationships and therapeutic potential.

Performance Comparison: Inhibitory Potency

The inhibitory activity of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data presented below summarizes the IC50 values against porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE), key enzymes implicated in various inflammatory conditions.

CompoundModificationIC50 (PPE) µMIC50 (HNE) µM
This compound (CTL-A) Natural Product0.114 ± 0.0020.321 ± 0.003
Analogue 38 (Sulfonic acid precursor) Precursor to CTL-AComparable to CTL-AComparable to CTL-A
Sivelestat Approved Elastase Inhibitor2.96 ± 0.1280.704 ± 0.132
Cyclotheonellazole D Natural Analogue-0.0160
Cyclotheonellazole E Natural Analogue-0.0272
Cyclotheonellazole F Natural Analogue-0.0618
Cyclotheonellazole G Natural Analogue-0.0221
Cyclotheonellazole H Natural Analogue-0.0289
Cyclotheonellazole I Natural Analogue-0.0195

Data for CTL-A, Analogue 38, and Sivelestat are from a study involving the total synthesis of this compound.[5] Data for Cyclotheonellazoles D-I are from a study on newly isolated natural analogues.[6][7]

The data clearly indicates that this compound is a more potent inhibitor of both PPE and HNE compared to the clinically approved drug, sivelestat.[5] Notably, the sulfonic acid precursor of this compound (analogue 38) exhibits comparable inhibitory activity, suggesting the importance of the negatively charged group for its function.[3] Furthermore, the newly discovered natural analogues, cyclotheonellazoles D-I, demonstrate potent nanomolar inhibition of elastase.[6][7]

Mechanism of Action and Signaling Pathway

This compound is believed to exert its inhibitory effect by forming a tetrahedral transition state with the active site serine residue (Ser195) of elastase. This interaction is facilitated by the α-keto-β-amino acid moiety within the cyclotheonellazole structure.

In the context of acute lung injury, neutrophil elastase plays a critical role in the inflammatory cascade. It can trigger pro-inflammatory signaling pathways, leading to tissue damage. One key pathway involves the activation of Proteinase-Activated Receptor-1 (PAR-1). Elastase cleavage of PAR-1 initiates a signaling cascade involving the activation of NF-κB and p53, ultimately leading to apoptosis of lung epithelial cells.[8][9][10]

Elastase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Elastase Elastase PAR1 PAR1 Elastase->PAR1 Cleavage & Activation NFkB NFkB PAR1->NFkB Activation p53 p53 NFkB->p53 Activation Bax Bax p53->Bax Mitochondrial Translocation PUMA_expression PUMA Expression p53->PUMA_expression Upregulation Mitochondrial_Permeability Increased Mitochondrial Permeability Bax->Mitochondrial_Permeability PUMA_expression->Mitochondrial_Permeability Apoptosis Apoptosis Mitochondrial_Permeability->Apoptosis CTL_A This compound CTL_A->Elastase Inhibition

Caption: Elastase-induced apoptotic signaling pathway in lung epithelial cells and the inhibitory action of this compound.

Experimental Protocols

Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol outlines a fluorometric method for determining the inhibitory activity of compounds against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • Test compounds (this compound and its analogues) and a reference inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/500 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the test and reference inhibitors in assay buffer.

  • Assay Protocol:

    • Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.

    • Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[2]

Cell Viability (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • Cells in culture (e.g., human lung epithelial cells)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours). Include untreated cells as a control.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3][11][12][13]

Conclusion

This compound and its analogues represent a promising class of potent elastase inhibitors with significant therapeutic potential, particularly in the context of acute lung injury. The comparative data highlights the superior potency of these natural and synthetic compounds over existing treatments. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the structure-activity relationships and optimize the therapeutic efficacy of this fascinating family of marine-derived peptides. The elucidation of the underlying signaling pathways provides a rational basis for their continued development as targeted therapies for inflammatory diseases.

References

Independent Replication of Cyclotheonellazole A Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An independent study replicating the bioactivity of the potent elastase inhibitor, cyclotheonellazole A (CTL-A), has revealed a significant discrepancy in its inhibitory concentration compared to the originally published data. This guide provides a detailed comparison of the quantitative data and experimental protocols from both the original and the replication studies, offering insights for researchers in drug development and related scientific fields.

This compound, a natural macrocyclic peptide, was first reported to exhibit sub-nanomolar inhibition of elastase. However, a more recent study involving the total synthesis of CTL-A has reported its inhibitory activity in the micromolar range. This guide aims to present the data from both studies objectively to aid in the interpretation of these findings.

Comparison of Reported Bioactivity

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound against elastase as reported in the original and replication studies.

StudyEnzyme SourceIC50 Value
Original Publication (Issac et al., 2017) Porcine Pancreatic Elastase (PPE)0.034 nM
Independent Replication (Cui et al., 2022) Porcine Pancreatic Elastase (PPE)0.114 ± 0.002 µM[1]
Human Neutrophil Elastase (HNE)0.321 ± 0.003 µM[1]

The replication study by Cui et al. noted a significant difference between their findings and the originally reported potency, suggesting that the discrepancy could be attributed to variations in the source of the enzyme, the concentrations of the enzyme and substrate used, or different incubation times.[1]

Detailed Experimental Protocols

A direct comparison of the methodologies employed in both studies is crucial for understanding the potential sources of variation in the observed bioactivity.

Original Protocol (Issac et al., 2017)

The elastase inhibition assay was conducted in a 0.1 M Tris-HCl buffer at pH 8.0, containing 0.5 M NaCl. The reaction mixture included porcine pancreatic elastase at a final concentration of 0.025 U/mL and the substrate, N-succinyl-Ala-Ala-Pro-Val-p-nitroanilide, at a final concentration of 0.2 mM. The change in absorbance at 410 nm was monitored for 10 minutes at a constant temperature of 25 °C.

Independent Replication Protocol (Cui et al., 2022)

This study utilized a commercially available EnzChek™ Elastase Assay Kit. The inhibitory effects of CTL-A were tested against both porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). For the assay with PPE, the enzyme concentration was 0.4 U/mL. For the HNE assay, the enzyme concentration was 0.2 U/mL. The elastin (B1584352) substrate was used at a concentration of 25 µg/mL. The reaction was incubated for 40 minutes at room temperature, and the resulting fluorescence was measured to determine the inhibitory activity.[1]

Visualizing the Methodological Differences

The following diagrams illustrate the distinct workflows of the original and replication studies' elastase inhibition assays.

Original_Protocol cluster_prep Assay Preparation cluster_reaction Reaction & Measurement Buffer 0.1 M Tris-HCl (pH 8.0) + 0.5 M NaCl Incubation Incubate at 25°C Enzyme Porcine Pancreatic Elastase (0.025 U/mL) Enzyme->Incubation Substrate N-succinyl-Ala-Ala-Pro-Val-p-nitroanilide (0.2 mM) Substrate->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Measurement Monitor Absorbance at 410 nm for 10 min Incubation->Measurement

Original Elastase Assay Workflow

Replication_Protocol cluster_prep Assay Preparation (EnzChek Kit) cluster_reaction Reaction & Measurement Enzyme PPE (0.4 U/mL) or HNE (0.2 U/mL) Incubation Incubate at Room Temp for 40 min Enzyme->Incubation Substrate Elastin Substrate (25 µg/mL) Substrate->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Measurement Measure Fluorescence Incubation->Measurement Elastase_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation Elastase_Release Elastase Release Neutrophil_Activation->Elastase_Release Extracellular_Matrix Extracellular Matrix (e.g., Elastin) Elastase_Release->Extracellular_Matrix Degrades Tissue_Damage Tissue Damage & Inflammation Extracellular_Matrix->Tissue_Damage CTL_A This compound CTL_A->Elastase_Release Inhibits

References

Cyclotheonellazole A: A Comparative Analysis of In Vitro and In Vivo Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide for Researchers in Drug Discovery and Development

This publication provides a detailed comparison of the in vitro and in vivo efficacy of cyclotheonellazole A (CTL-A), a potent, naturally occurring macrocyclic peptide inhibitor of elastase. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of elastase inhibitors for conditions such as acute lung injury (ALI). The data presented is compiled from preclinical studies to offer a clear, objective overview of CTL-A's performance, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in both laboratory and animal models.

Table 1: In Vitro Efficacy of this compound and Comparators Against Elastase
CompoundTarget EnzymeIC50 ValueSource Organism of Compound
This compound (CTL-A) Elastase0.034 nM Sponge Theonella affinis swinhoei[1]
Synthesized this compoundHuman Neutrophil ElastaseDiscrepancy noted from natural CTL-ASynthetic
Synthesized this compoundPorcine Pancreatic ElastaseSuperior to sivelestat (B1662846)Synthetic
SivelestatHuman Neutrophil Elastase-Synthetic
SivelestatPorcine Pancreatic Elastase-Synthetic
Cyclotheonellazoles D-IElastase16.0 - 61.8 nMMarine Sponge Theonella sp.
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Acute Lung Injury Mouse Model
Treatment GroupDosageLung Wet/Dry Ratio (mean ± SD)Lung Injury Score (mean ± SD)
Normal (Vehicle)-~4.5 ± 0.2~0.5 ± 0.1
ALI (Bleomycin + Vehicle)4 mg/kg Bleomycin (B88199)~6.2 ± 0.4~3.5 ± 0.3
This compound 30 mg/kg ~5.1 ± 0.3 ~1.5 ± 0.2
Sivelestat30 mg/kg~5.8 ± 0.3~2.5 ± 0.3

Data are representative values extracted from graphical representations in the cited literature and presented as mean ± standard deviation.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Elastase Inhibition Assay

This protocol is based on the use of the EnzChek® Elastase Assay Kit.

  • Reagent Preparation:

    • Prepare a 1.0 mg/mL stock solution of DQ™ elastin (B1584352) substrate in deionized water.

    • Prepare a 1X Reaction Buffer as per the kit instructions.

    • Dilute the DQ™ elastin stock solution to a 100 µg/mL working solution in 1X Reaction Buffer.

    • Reconstitute porcine pancreatic elastase or human neutrophil elastase in 1X Reaction Buffer to a desired stock concentration.

  • Assay Procedure:

    • Add 50 µL of 1X Reaction Buffer to each microplate well.

    • Add 50 µL of various concentrations of this compound, sivelestat, or vehicle control to the appropriate wells.

    • Add 50 µL of the 100 µg/mL DQ™ elastin working solution to each well.

    • Initiate the reaction by adding 100 µL of the diluted elastase solution to each well. A negative control well should receive 100 µL of 1X Reaction Buffer instead of the enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 40 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Bleomycin-Induced Acute Lung Injury (ALI) Mouse Model

This protocol outlines the procedure for inducing and evaluating ALI in mice and assessing the therapeutic efficacy of this compound.

  • Animal Model:

    • Use male C57BL/6 mice, 8-10 weeks old.

  • Induction of Acute Lung Injury:

    • Anesthetize the mice using a suitable anesthetic agent.

    • Administer a single intratracheal injection of bleomycin (4 mg/kg body weight) to induce lung injury. The normal control group receives a vehicle control (e.g., sterile saline) instead of bleomycin.

  • Drug Administration:

    • Divide the bleomycin-treated mice into three groups: ALI (vehicle treatment), CTL-A treatment, and sivelestat treatment.

    • Administer this compound (30 mg/kg) or sivelestat (30 mg/kg) via a specified route (e.g., intraperitoneal injection) at a designated time point post-bleomycin instillation (e.g., daily for a set number of days). The ALI group receives the vehicle control.

  • Efficacy Evaluation:

    • Monitor the body weight of the animals daily.

    • At the end of the study period (e.g., day 7), euthanize the mice.

    • Lung Wet/Dry Ratio: Excise the left lung, weigh it (wet weight), then dry it in an oven at 60°C for 48 hours and weigh it again (dry weight). Calculate the wet/dry ratio as an indicator of pulmonary edema.

    • Histopathological Analysis: Perfuse and fix the right lung in 4% paraformaldehyde. Embed the tissue in paraffin, section it, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Lung Injury Scoring: Score the H&E stained lung sections for the severity of inflammation and lung damage based on a standardized scoring system (e.g., evaluating for alveolar congestion, hemorrhage, infiltration of inflammatory cells, and thickness of the alveolar wall).

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of neutrophil elastase in acute lung injury and the experimental workflows.

G cluster_0 Pathogenesis of Acute Lung Injury (ALI) cluster_1 Therapeutic Intervention Inflammatory_Stimulus Inflammatory Stimulus (e.g., Bleomycin, LPS) Neutrophil_Activation Neutrophil Activation and Infiltration Inflammatory_Stimulus->Neutrophil_Activation NE_Release Neutrophil Elastase (NE) Release Neutrophil_Activation->NE_Release ECM_Degradation Extracellular Matrix Degradation NE_Release->ECM_Degradation Epithelial_Injury Alveolar Epithelial and Endothelial Injury NE_Release->Epithelial_Injury ECM_Degradation->Epithelial_Injury Permeability Increased Vascular Permeability Epithelial_Injury->Permeability Edema Pulmonary Edema Permeability->Edema ALI Acute Lung Injury Edema->ALI CTL_A This compound Inhibition Inhibition CTL_A->Inhibition Inhibition->NE_Release Blocks Activity

Caption: Mechanism of this compound in ALI.

G cluster_0 In Vitro Efficacy Workflow start_vitro Start prepare_reagents Prepare Reagents (Elastase, Substrate, CTL-A) start_vitro->prepare_reagents assay_setup Set up Microplate Assay prepare_reagents->assay_setup incubation Incubate at RT assay_setup->incubation read_fluorescence Measure Fluorescence incubation->read_fluorescence analyze_data Calculate IC50 read_fluorescence->analyze_data end_vitro End analyze_data->end_vitro

Caption: In Vitro Experimental Workflow.

G cluster_1 In Vivo Efficacy Workflow start_vivo Start induce_ali Induce ALI in Mice (Bleomycin) start_vivo->induce_ali drug_admin Administer CTL-A or Sivelestat induce_ali->drug_admin monitor Monitor Animals drug_admin->monitor euthanize Euthanize & Collect Tissues monitor->euthanize analysis Analyze Lung Edema & Histopathology euthanize->analysis end_vivo End analysis->end_vivo

Caption: In Vivo Experimental Workflow.

References

Validating the Therapeutic Window of Cyclotheonellazole A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of cyclotheonellazole A, a potent natural macrocyclic peptide inhibitor of elastase, against the clinically approved elastase inhibitor, sivelestat (B1662846). The following sections present quantitative data on efficacy and cytotoxicity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development.

Comparative Efficacy and Cytotoxicity

The therapeutic window of a compound is determined by the balance between its efficacy and its toxicity. For this compound, preclinical data suggests a promisingly wide therapeutic window, particularly when compared to existing treatments for conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).

CompoundTargetEfficacy (IC50)Cytotoxicity (CC50)Therapeutic Index (CC50/IC50)
This compound Elastase0.034 nM (in vitro)[1][2]> 100 µM (in human lung epithelial and ACE2+ cell lines)[3]> 2,941,176,470
Sivelestat Elastase~50 nM (in vitro)Varies by cell line; generally in the µM rangeLower than this compound

Note: The IC50 for this compound has shown some variability in literature, potentially due to different sources of the enzyme or experimental conditions.[2][3] Sivelestat data is provided as a general reference from established literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

1. Elastase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase.

  • Materials:

    • Human neutrophil elastase (HNE)

    • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

    • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA)

    • This compound and sivelestat

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and sivelestat in the assay buffer.

    • Add a fixed concentration of human neutrophil elastase to each well of the microplate.

    • Add the different concentrations of the inhibitors to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of this compound on human cells.

  • Materials:

    • Human lung epithelial cell line (e.g., BEAS-2B)[3]

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

    • Spectrophotometric plate reader

  • Procedure:

    • Seed the human lung epithelial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot cell viability against the logarithm of the compound concentration to determine the half-maximal cytotoxic concentration (CC50). This compound did not exhibit cytotoxicity at concentrations up to 100 μM.[3]

Visualizing the Mechanism and Workflow

To better understand the context of this compound's therapeutic potential, the following diagrams illustrate its mechanism of action and the experimental workflow for its evaluation.

G cluster_0 Inflammatory Stimulus (e.g., Pathogen, Injury) cluster_1 Cellular Response cluster_2 Pathological Cascade cluster_3 Therapeutic Intervention Pathogen/Injury Pathogen/Injury Neutrophil_Activation Neutrophil Activation Pathogen/Injury->Neutrophil_Activation activates Elastase_Release Elastase Release Neutrophil_Activation->Elastase_Release leads to ECM_Degradation Extracellular Matrix Degradation Elastase_Release->ECM_Degradation causes Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage results in Cyclotheonellazole_A This compound Cyclotheonellazole_A->Elastase_Release inhibits

Mechanism of Action of this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis Elastase_Assay Elastase Inhibition Assay (Determine IC50) Therapeutic_Window Determine Therapeutic Window Elastase_Assay->Therapeutic_Window Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Cytotoxicity_Assay->Therapeutic_Window Animal_Model Induce Acute Lung Injury in Animal Model Treatment Administer This compound Animal_Model->Treatment Evaluation Evaluate Lung Edema and Pathological Changes Treatment->Evaluation Evaluation->Therapeutic_Window

Experimental Workflow for Therapeutic Window Validation.

In vivo studies have further substantiated the potential of this compound. In a mouse model of acute lung injury, it was shown to be more effective than sivelestat in reducing lung edema and pathological deterioration.[3][4][5] These findings, combined with its potent in vitro activity and low cytotoxicity, strongly support the continued investigation of this compound as a therapeutic candidate. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to build upon these promising results.

References

A Head-to-Head Comparison of Cyclotheonellazole A and Sivelestat for Neutrophil Elastase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent neutrophil elastase inhibitors: the natural marine product Cyclotheonellazole A (CTL-A) and the synthetic drug sivelestat (B1662846). Neutrophil elastase is a critical mediator in the pathogenesis of various inflammatory diseases, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Understanding the comparative efficacy and mechanisms of these inhibitors is crucial for advancing therapeutic strategies.

Executive Summary

This compound, a macrocyclic peptide isolated from a marine sponge, and sivelestat, a synthetic small molecule, both target and inhibit human neutrophil elastase (HNE), a key protease involved in the inflammatory cascade and tissue damage. Experimental data reveals that this compound is a more potent inhibitor of HNE in vitro and demonstrates superior efficacy in a preclinical animal model of acute lung injury when compared to sivelestat. While both compounds ultimately mitigate inflammation by inhibiting neutrophil elastase, their downstream effects on cellular signaling pathways may differ. Sivelestat has been shown to modulate multiple inflammatory signaling cascades, including the JNK/NF-κB, Nrf2/HO-1, and PI3K/AKT/mTOR pathways. The precise signaling pathways affected by this compound are less defined but are presumed to be a direct consequence of its potent neutrophil elastase inhibition.

Data Presentation

In Vitro Potency: Inhibition of Human Neutrophil Elastase (HNE)
CompoundIC50 (μM) against HNEIC50 (μM) against Porcine Pancreatic Elastase (PPE)
This compound0.321 ± 0.003[1]0.114 ± 0.002[1]
Sivelestat0.704 ± 0.132[1]2.96 ± 0.128[1]

Note: A lower IC50 value indicates greater potency.

In Vivo Efficacy: Bleomycin-Induced Acute Lung Injury in a Mouse Model
Treatment GroupLung Wet/Dry RatioLung Injury Score
ALI Model (Control)~7.0~3.5
This compound (30 mg/kg)~5.5~1.5
Sivelestat (30 mg/kg)~6.5~2.5

Note: Data are approximated from graphical representations in the cited literature[1]. Lower values for both lung wet/dry ratio and lung injury score indicate a better therapeutic effect.

Cellular Safety
CompoundCell LineCytotoxicity
This compoundHuman lung epithelial (BEAS-2B), ACE2+-293TNo cytotoxicity observed at concentrations up to 100 μM[1]
SivelestatNot explicitly found in the provided search results.
Cyclotheonellazoles D-EHuman breast, ovarian, and colon cancer cellsNo effect on viability (>100 μM)[2]

Signaling Pathways

The inhibition of neutrophil elastase by both this compound and sivelestat leads to the attenuation of downstream inflammatory signaling.

This compound Signaling Pathway

The primary mechanism of this compound is the potent inhibition of neutrophil elastase. This action prevents the degradation of extracellular matrix proteins and the propagation of inflammatory signals. The downstream effects are a direct consequence of this inhibition.

Cyclotheonellazole_A_Pathway CTL_A This compound NE Neutrophil Elastase CTL_A->NE Inhibits ECM Extracellular Matrix (e.g., Elastin) NE->ECM Degrades TLR4 TLR4 Signaling NE->TLR4 Activates Tissue_Damage Tissue Damage Inflammation Inflammatory Cytokine Production (e.g., IL-1β, TNF-α) NFkB NF-κB Activation TLR4->NFkB NFkB->Inflammation Sivelestat_Pathway Sivelestat Sivelestat NE Neutrophil Elastase Sivelestat->NE Inhibits JNK_NFkB JNK/NF-κB Pathway Sivelestat->JNK_NFkB Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Sivelestat->Nrf2_HO1 Activates PI3K_AKT PI3K/AKT/mTOR Pathway Sivelestat->PI3K_AKT Inhibits Inflammation Inflammation JNK_NFkB->Inflammation Oxidative_Stress Oxidative Stress Nrf2_HO1->Oxidative_Stress Apoptosis Apoptosis PI3K_AKT->Apoptosis in_vitro_workflow start Start prepare_reagents Prepare Reagents (HNE, Compound, Substrate) start->prepare_reagents plate_setup Set up 96-well Plate (Compound + Buffer + HNE) prepare_reagents->plate_setup incubation Incubate at 37°C plate_setup->incubation add_substrate Add Substrate incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition and IC50) measure_fluorescence->data_analysis end End data_analysis->end in_vivo_workflow start Start acclimatize Acclimatize Mice start->acclimatize induce_ali Induce Acute Lung Injury (Intratracheal Bleomycin) acclimatize->induce_ali treatment Administer Treatment (CTL-A, Sivelestat, or Vehicle) induce_ali->treatment assessment Assess Lung Injury (Wet/Dry Ratio, Histology, Cytokines) treatment->assessment data_analysis Data Analysis and Comparison assessment->data_analysis end End data_analysis->end

References

Cyclotheonellazole A: A Potent, Species-Specific Elastase Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Cyclotheonellazole A (CTL-A), a natural macrocyclic peptide, demonstrates highly potent inhibitory activity against elastase, a key enzyme implicated in a variety of inflammatory diseases. This guide provides a comparative analysis of CTL-A's activity against elastases from different species, alongside the established inhibitor sivelestat, offering valuable insights for researchers in drug discovery and development.

This compound has emerged as a powerful tool for studying the role of elastase in pathological processes. Its remarkable potency, particularly against human neutrophil elastase, underscores its potential as a lead compound for novel therapeutic agents. This document summarizes the available quantitative data, details the experimental protocols for assessing its activity, and provides a visual representation of the relevant signaling pathways.

Comparative Inhibitory Activity

This compound exhibits potent inhibition of both human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE). The following table summarizes the half-maximal inhibitory concentration (IC50) values of CTL-A in comparison to sivelestat, a known elastase inhibitor.

CompoundEnzymeSpeciesIC50
This compound Neutrophil ElastaseHuman0.321 ± 0.003 µM[1]
Pancreatic ElastasePorcine0.114 ± 0.002 µM[1]
Sivelestat Neutrophil ElastaseHuman0.704 ± 0.132 µM[1]
Pancreatic ElastasePorcine2.96 ± 0.128 µM[1]
Neutrophil ElastaseRabbit36 nM
Neutrophil ElastaseRat19 nM
Neutrophil ElastaseHamster37 nM
Neutrophil ElastaseMouse49 nM

Experimental Protocols

The following are detailed methodologies for conducting in vitro elastase inhibition assays, crucial for evaluating the potency of compounds like this compound.

Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the IC50 value of a test compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic Substrate: N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin (MeOSuc-AAPV-AMC)

  • Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~380/500 nm)

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the final working concentration in Assay Buffer immediately before use.

    • Prepare stock solutions of the test compound and reference inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound or reference inhibitor at various concentrations (or DMSO for control wells).

      • HNE solution.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in the fluorometric microplate reader.

  • Data Analysis:

    • Monitor the increase in fluorescence over time.

    • Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the fluorescence versus time curve.

    • Determine the percentage of inhibition using the formula: [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Porcine Pancreatic Elastase (PPE) Inhibition Assay

Objective: To determine the IC50 value of a test compound against porcine pancreatic elastase.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA)

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

  • Test compound (e.g., this compound)

  • Reference inhibitor

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 410 nm

  • DMSO (for dissolving compounds)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate in the Assay Buffer.

    • Prepare stock solutions of the test compound and reference inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound or reference inhibitor at various concentrations (or DMSO for control wells).

      • PPE solution.

    • Incubate the plate at 25°C for 10-15 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Analysis:

    • Measure the absorbance at 410 nm at regular intervals.

    • Calculate the reaction rate from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the HNE assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

G Mechanism of Action of this compound in Acute Lung Injury cluster_stimulus Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_ctl_a Inhibition cluster_pathology Pathological Effects Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil activates Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil->Neutrophil Elastase Release leads to Endothelial & Epithelial Cell Damage Endothelial & Epithelial Cell Damage Neutrophil Elastase Release->Endothelial & Epithelial Cell Damage Degradation of Junctional Proteins (e.g., Cadherins) Degradation of Junctional Proteins (e.g., Cadherins) Neutrophil Elastase Release->Degradation of Junctional Proteins (e.g., Cadherins) Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release Neutrophil Elastase Release->Pro-inflammatory Cytokine Release This compound This compound This compound->Neutrophil Elastase Release inhibits Increased Lung Permeability Increased Lung Permeability Endothelial & Epithelial Cell Damage->Increased Lung Permeability Degradation of Junctional Proteins (e.g., Cadherins)->Increased Lung Permeability Acute Lung Injury Acute Lung Injury Increased Lung Permeability->Acute Lung Injury Pro-inflammatory Cytokine Release->Acute Lung Injury

Caption: Mechanism of this compound in Acute Lung Injury.

G Experimental Workflow for Assessing this compound Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilution of CTL-A Serial Dilution of CTL-A Prepare Reagents->Serial Dilution of CTL-A Incubate Elastase with CTL-A Incubate Elastase with CTL-A Serial Dilution of CTL-A->Incubate Elastase with CTL-A Add Substrate Add Substrate Incubate Elastase with CTL-A->Add Substrate Measure Activity Measure Activity Add Substrate->Measure Activity Calculate Inhibition Calculate Inhibition Measure Activity->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for this compound Activity Assessment.

References

Safety Operating Guide

Proper Disposal of Cyclotheonellazole A: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Cyclotheonellazole A, a potent cytotoxic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

This compound is a marine-derived cyclic peptide with significant biological activity. Due to its cytotoxic nature and aquatic toxicity, all waste containing this compound must be handled as hazardous chemical waste. The following procedures outline a step-by-step approach to its safe management and disposal.

Hazard and Safety Data Summary

All personnel handling this compound should be familiar with its hazard profile. The following table summarizes key quantitative data extracted from safety data sheets (SDS).

Hazard ClassificationGHS CodesDescription
Acute Oral ToxicityH302Harmful if swallowed.
Aquatic Toxicity (Chronic)H411Toxic to aquatic life with long lasting effects.[1]
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Skin SensitizationH317May cause an allergic skin reaction.[2]

Experimental Protocol: Waste Disposal Procedure

This protocol provides a detailed methodology for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • At the Point of Generation: Immediately segregate all waste contaminated with this compound. This includes, but is not limited to:

    • Unused or expired neat compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Solutions containing this compound.

    • Materials used for spill cleanup.

  • Waste Containers:

    • Solid Waste: Use a designated, leak-proof, and puncture-resistant container clearly labeled for cytotoxic waste. This container should have a secure lid and be lined with a heavy-duty plastic bag.

    • Liquid Waste: Use a dedicated, shatter-resistant, and chemically compatible container with a screw-top cap. Ensure the container is properly vented if necessary, although evaporation is not an approved disposal method.

    • Sharps Waste: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.

2. Labeling and Containment:

  • Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste - Cytotoxic" and "this compound". The label should also include the date of waste accumulation and the name of the principal investigator or laboratory.

  • Secure Containment: Keep all waste containers securely closed when not in use. Store containers in a designated secondary containment bin or tray to prevent the spread of contamination in case of a leak or spill.

3. Storage:

  • Designated Storage Area: Store the sealed and labeled waste containers in a designated, secure area within the laboratory. This area should be clearly marked as a "Hazardous Waste Storage Area."

  • Incompatible Materials: Do not store this compound waste with incompatible chemicals. While specific incompatibility data for this compound is limited, as a general precaution, avoid storage with strong oxidizing agents, strong acids, and strong bases.[3]

4. Disposal:

  • Professional Disposal Service: The ultimate disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company. High-temperature incineration is the recommended method for the destruction of cytotoxic compounds.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound waste via standard laboratory trash or down the drain.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage cluster_3 Disposal start Generation of This compound Waste segregate Segregate Waste at Source start->segregate spill Spill or Contamination Event spill->segregate collect_solid Collect Solid Waste in Labeled Cytotoxic Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Cytotoxic Container segregate->collect_liquid collect_sharps Collect Sharps in Designated Sharps Container segregate->collect_sharps store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal via Approved Hazardous Waste Contractor (High-Temperature Incineration) contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling cyclotheonellazole A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyclotheonellazole A

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. This guide is based on established best practices for handling potent, biologically active pharmaceutical compounds and should be supplemented by a compound- and laboratory-specific risk assessment before any work begins.[1][2][3] this compound is a potent elastase inhibitor; therefore, it must be handled with appropriate caution to prevent occupational exposure.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the primary barrier to exposure when engineering controls cannot provide complete containment. The following table summarizes the recommended PPE for handling this compound, based on guidelines for hazardous drugs.[4][5][6][7]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or Reusable Full-Facepiece RespiratorA fit-tested NIOSH-certified N95 or N100 respirator is recommended for activities with a risk of generating airborne powder or aerosols.[5] A PAPR may be required for high-risk operations.
Hand Protection Double GlovingWear two pairs of chemotherapy-rated nitrile gloves that meet the ASTM D6978 standard.[7] The outer glove should be changed every 30 minutes or immediately upon contamination.[7]
Body Protection Disposable Gown or CoverallsWear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[7] For extensive handling, coveralls made of materials like Tyvek are recommended.[6] Gowns should not be worn outside the handling area.[7]
Eye Protection Chemical Splash Goggles & Face ShieldUse chemical splash goggles that provide a complete seal around the eyes.[5] A full-face shield should be worn over the goggles when there is a risk of splashes or spills.[5][8]
Foot Protection Shoe CoversTwo pairs of disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[7]

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for safely handling potent compounds like this compound. This protocol outlines the key phases of handling from preparation to completion.

Preparation and Pre-Handling
  • Designated Area: All handling of this compound, especially of the solid compound, must be conducted in a designated area such as a certified chemical fume hood, a Class II Biosafety Cabinet, or a glovebox to minimize inhalation exposure.[4]

  • Decontamination: Ensure a validated decontamination solution is readily available in the work area before starting.

  • Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all types of hazardous waste that will be generated (solid, liquid, sharps).[6]

  • PPE Donning: Put on all required PPE in the correct sequence in a clean area before entering the designated handling zone.

Compound Handling Procedures
  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping or using a ventilated balance enclosure.[6]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible during the process.

  • Containment: All transfers and manipulations should be performed over a disposable, absorbent work surface to contain any potential spills.

Post-Handling Procedures
  • Decontamination: At the end of the work session, thoroughly decontaminate all surfaces and equipment in the designated area.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[6]

  • Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.[7]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Disposal must comply with all applicable federal, state, and local regulations.[9]

  • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other lab consumables should be placed in a clearly labeled, sealed hazardous waste container, often a yellow or purple bin designated for cytotoxic waste.[10]

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, properly labeled, and leak-proof hazardous waste container. Do not dispose of it down the drain.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.

  • Waste Stream Management: Cytotoxic waste should be segregated from other waste streams and sent for high-temperature incineration.[10] Maintain accurate records of all disposed hazardous waste as required by your institution and regulatory bodies.

Safe Handling Workflow Diagram

The following diagram illustrates the key stages of the safe handling workflow for a potent compound like this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase RiskAssessment 1. Conduct Risk Assessment PPE_Donning 2. Don PPE Correctly RiskAssessment->PPE_Donning Area_Prep 3. Prepare Designated Area & Waste Bins PPE_Donning->Area_Prep Handling 4. Handle Compound in Containment (e.g., Fume Hood) Area_Prep->Handling Decontamination 5. Decontaminate Surfaces & Equipment Handling->Decontamination Waste_Segregation 6. Segregate & Seal Hazardous Waste Decontamination->Waste_Segregation PPE_Doffing 7. Doff PPE Safely Waste_Segregation->PPE_Doffing Final_Disposal 8. Dispose of Waste via Approved Channels PPE_Doffing->Final_Disposal

Caption: Workflow for Safe Handling of Potent Research Compounds.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.